molecular formula C23H29N3O5S B8058037 BC-1382

BC-1382

Cat. No.: B8058037
M. Wt: 459.6 g/mol
InChI Key: RCWXKFCEGKXUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BC-1382 is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-[1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWXKFCEGKXUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BC-1382

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a novel small molecule inhibitor targeting the HECT domain E3 ubiquitin ligase, HECTD2. By specifically disrupting the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), this compound effectively prevents the ubiquitination and subsequent proteasomal degradation of PIAS1. This stabilization of PIAS1, a potent anti-inflammatory protein, leads to the suppression of pro-inflammatory signaling pathways, primarily the nuclear factor kappa B (NF-κB) pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of HECTD2-Mediated PIAS1 Degradation

The primary mechanism of action of this compound is the potent and specific inhibition of the HECTD2 E3 ubiquitin ligase.[1][2] In inflammatory states, HECTD2 targets PIAS1 for ubiquitination, marking it for degradation by the proteasome.[1] This degradation of PIAS1 removes a critical negative regulator of inflammatory signaling, leading to an amplified inflammatory response.

This compound directly interferes with the HECTD2/PIAS1 interaction, preventing the transfer of ubiquitin to PIAS1.[1][2] This results in the stabilization and increased cellular levels of PIAS1, which can then exert its anti-inflammatory functions by inhibiting the activity of key transcription factors such as NF-κB and STATs.[1][3][4]

An important upstream event is the phosphorylation of PIAS1 by glycogen synthase kinase 3β (GSK3β), which creates a phosphodegron recognized by HECTD2.[1] This phosphorylation is a prerequisite for HECTD2-mediated ubiquitination.

Signaling Pathway

The signaling pathway affected by this compound is central to the innate immune response. Under inflammatory conditions (e.g., in response to lipopolysaccharide - LPS), GSK3β phosphorylates PIAS1, enabling its recognition by HECTD2. HECTD2 then polyubiquitinates PIAS1, leading to its degradation. The resulting decrease in PIAS1 levels allows for the activation of the NF-κB pathway, culminating in the transcription of pro-inflammatory cytokines and subsequent inflammation. This compound intervenes by blocking the HECTD2-PIAS1 interaction, thus preserving PIAS1 levels and dampening the inflammatory cascade.

BC1382_Mechanism_of_Action cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cluster_intracellular_signaling Intracellular Signaling LPS LPS GSK3b GSK3b LPS->GSK3b activates PIAS1 PIAS1 GSK3b->PIAS1 phosphorylates p_PIAS1 Phosphorylated PIAS1 PIAS1->p_PIAS1 NFkB_Inhibition NF-κB Inhibition PIAS1->NFkB_Inhibition maintains HECTD2 HECTD2 p_PIAS1->HECTD2 binds Ub_PIAS1 Polyubiquitinated PIAS1 HECTD2->Ub_PIAS1 polyubiquitinates Ub Ubiquitin Ub->HECTD2 Proteasome Proteasome Ub_PIAS1->Proteasome targeted for degradation Degraded_PIAS1 Degraded PIAS1 Proteasome->Degraded_PIAS1 NFkB_Activation NF-κB Activation Inflammation Inflammation NFkB_Activation->Inflammation promotes BC_1382 This compound BC_1382->HECTD2 inhibits

Caption: Mechanism of action of this compound in inhibiting the HECTD2-mediated degradation of PIAS1.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

In Vitro Activity Value Reference
IC₅₀ for HECTD2/PIAS1 interaction disruption≈ 5 nM[2]
IC₅₀ for increasing PIAS1 protein level (non-stimulus)≈ 100 nM[2]
Concentration for restoring LPS-induced PIAS1 degradation800 nM[2]
In Vivo Efficacy in Mouse Models of Lung Injury Dose and Administration Effect Reference
Pseudomonas aeruginosa (PA103)-induced lung injury10 mg/kg; intraperitonealSignificantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[2]
Lipopolysaccharide (LPS)-induced lung injury10 mg/kg; intraperitonealSignificantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Ubiquitination Assay

This assay is designed to determine the ability of HECTD2 to ubiquitinate PIAS1 and the inhibitory effect of this compound.

In_Vitro_Ubiquitination_Workflow cluster_components Reaction Components cluster_procedure Procedure E1 E1 Activating Enzyme Incubate Incubate at 37°C E1->Incubate E2 E2 Conjugating Enzyme E2->Incubate HECTD2 HECTD2 (E3 Ligase) HECTD2->Incubate PIAS1_substrate PIAS1 Substrate PIAS1_substrate->Incubate Ubiquitin Ubiquitin Ubiquitin->Incubate ATP ATP ATP->Incubate BC1382_inhibitor This compound or Vehicle BC1382_inhibitor->Incubate SDS_PAGE Separate by SDS-PAGE Incubate->SDS_PAGE Western_Blot Western Blot with anti-PIAS1 antibody SDS_PAGE->Western_Blot Visualize Visualize Ubiquitinated PIAS1 Western_Blot->Visualize

Caption: Workflow for the in vitro ubiquitination assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, HECTD2 (E3 ligase), the PIAS1 substrate, and ubiquitin in a reaction buffer containing ATP.

  • Inhibitor Addition: Add this compound at various concentrations or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for PIAS1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Visualize the bands corresponding to ubiquitinated PIAS1 using an enhanced chemiluminescence (ECL) detection system. A ladder of higher molecular weight bands above the unmodified PIAS1 indicates polyubiquitination.

NF-κB Reporter Assay

This cell-based assay measures the effect of this compound on NF-κB transcriptional activity.

NFkB_Reporter_Assay_Workflow Transfect_Cells Transfect cells with NF-κB luciferase reporter and control Renilla plasmids Pretreat Pre-treat cells with This compound or vehicle Transfect_Cells->Pretreat Stimulate Stimulate with LPS or TNF-α Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze Normalize Firefly to Renilla and analyze data Measure_Luciferase->Analyze

Caption: Workflow for the NF-κB reporter assay.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid containing a firefly luciferase reporter gene driven by an NF-κB response element, along with a control plasmid constitutively expressing Renilla luciferase.

  • Pre-treatment: After transfection, pre-treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as LPS or tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: After the stimulation period, wash the cells and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. A decrease in the normalized luciferase activity in this compound-treated cells compared to the vehicle control indicates inhibition of the NF-κB pathway.

Mouse Model of LPS-Induced Acute Lung Injury

This in vivo model is used to assess the efficacy of this compound in a preclinical model of inflammatory lung disease.

LPS_Lung_Injury_Model_Workflow Acclimatize Acclimatize mice Administer_BC1382 Administer this compound (i.p.) or vehicle Acclimatize->Administer_BC1382 Induce_Injury Induce lung injury via intratracheal LPS instillation Administer_BC1382->Induce_Injury Monitor Monitor mice for a defined period (e.g., 24h) Induce_Injury->Monitor Collect_Samples Collect bronchoalveolar lavage fluid (BALF) and lung tissue Monitor->Collect_Samples Analyze_Samples Analyze BALF for cell counts, protein, and cytokines. Process lung tissue for histology. Collect_Samples->Analyze_Samples

Caption: Workflow for the LPS-induced acute lung injury mouse model.

Protocol:

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to the facility for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection at a specified time before LPS challenge.

  • Induction of Lung Injury: Anesthetize the mice and intratracheally instill a solution of LPS (e.g., from E. coli) to induce acute lung injury.

  • Monitoring: Monitor the animals for a predetermined period (e.g., 24 hours) for signs of distress.

  • Sample Collection: At the end of the experimental period, euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect BAL fluid (BALF). Perfuse the lungs and collect lung tissue.

  • Analysis:

    • BALF Analysis: Perform total and differential cell counts on the BALF. Measure the total protein concentration as an indicator of lung permeability. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Histology: Fix, embed, and section the lung tissue. Stain with hematoxylin and eosin (H&E) to assess inflammation and lung injury.

Immunoprecipitation and Western Blotting for HECTD2-PIAS1 Interaction

This protocol is used to confirm the interaction between HECTD2 and PIAS1 in a cellular context and to assess the disruptive effect of this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with this compound or vehicle control.

  • Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either HECTD2 or PIAS1 overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with antibodies against both HECTD2 and PIAS1 to detect the co-immunoprecipitated protein. A reduction in the amount of co-precipitated protein in the this compound-treated samples indicates disruption of the HECTD2-PIAS1 interaction.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by specifically inhibiting the HECTD2 E3 ubiquitin ligase. Its mechanism of action, centered on the stabilization of the anti-inflammatory protein PIAS1, has been well-characterized in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this novel anti-inflammatory agent. Further investigation into the therapeutic potential of this compound in various inflammatory and autoimmune conditions is warranted.

References

An In-depth Technical Guide to the BC-1382 PIAS1 Stabilization Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BC-1382-mediated stabilization of Protein Inhibitor of Activated STAT 1 (PIAS1). This compound is a potent and specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. By disrupting the interaction between HECTD2 and PIAS1, this compound prevents the ubiquitination and subsequent proteasomal degradation of PIAS1, leading to its stabilization and accumulation. This pathway has significant implications for modulating inflammatory responses, making this compound a promising therapeutic candidate for inflammatory diseases.

Core Mechanism of Action

HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for ubiquitination, marking it for degradation by the proteasome. This action of HECTD2 promotes inflammation by reducing the levels of the anti-inflammatory protein PIAS1. This compound directly interferes with the HECTD2-PIAS1 interaction, thereby inhibiting this process. The stabilization of PIAS1 allows it to exert its anti-inflammatory functions, primarily through the negative regulation of key pro-inflammatory signaling pathways such as NF-κB and STAT.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its effect on the PIAS1 pathway.

ParameterValueCell/SystemReference
This compound Activity
IC₅₀ (HECTD2/PIAS1 Interaction Disruption)≈ 5 nMIn vitro binding assay
IC₅₀ (PIAS1 Protein Level Increase)≈ 100 nMNon-stimulus condition
Effective Concentration (LPS-induced PIAS1 Degradation Suppression)800 nMLipopolysaccharide (LPS)-stimulated cells
In Vivo Efficacy (Mouse Models)
Dosage10 mg/kg (intraperitoneal injection)PA103-stimulated and LPS-stimulated mice
EffectsSignificantly decreased lavage protein concentrations, cell counts, cell infiltrates, and cytokine levelsPA103-stimulated and LPS-stimulated mice

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

This compound PIAS1 Stabilization Pathway

BC1382_PIAS1_Pathway This compound PIAS1 Stabilization and Anti-Inflammatory Pathway cluster_inhibition This compound Intervention cluster_ubiquitination Ubiquitination Cascade cluster_stabilization PIAS1 Stabilization and Function BC_1382 This compound PIAS1_Interaction HECTD2-PIAS1 Interaction BC_1382->PIAS1_Interaction Inhibits (IC50 ≈ 5 nM) HECTD2 HECTD2 (E3 Ligase) HECTD2->PIAS1_Interaction Ubiquitination PIAS1 Ubiquitination PIAS1_Interaction->Ubiquitination Mediates Stabilized_PIAS1 Stabilized PIAS1 PIAS1_Interaction->Stabilized_PIAS1 Prevents Degradation PIAS1 PIAS1 PIAS1->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to NF_kB NF-κB Signaling Stabilized_PIAS1->NF_kB Inhibits STAT STAT Signaling Stabilized_PIAS1->STAT Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes STAT->Inflammation Promotes

Caption: this compound inhibits the HECTD2-PIAS1 interaction, preventing PIAS1 ubiquitination and degradation, thereby suppressing inflammatory signaling.

Experimental Workflow: Co-Immunoprecipitation to Verify HECTD2-PIAS1 Interaction

CoIP_Workflow Workflow for HECTD2-PIAS1 Co-Immunoprecipitation cluster_workflow cluster_controls Controls start Start: Cell Lysate (Expressing HECTD2 and PIAS1) incubation Incubate with anti-HECTD2 antibody start->incubation beads Add Protein A/G beads incubation->beads immunoprecipitation Immunoprecipitation (Pull-down HECTD2) beads->immunoprecipitation wash Wash beads to remove non-specific binding immunoprecipitation->wash elution Elute bound proteins wash->elution analysis Western Blot Analysis elution->analysis end End: Detect PIAS1 in eluate analysis->end input Input Control: Lysate before IP analysis->input Compare to isotype Isotype Control: Non-specific IgG analysis->isotype Compare to

The Role of HECTD2 in Inflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the HECTD2-PIAS1 Axis and its Therapeutic Potential in Inflammatory Diseases

Abstract

HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) is emerging as a critical regulator of inflammatory responses. This technical guide provides a comprehensive overview of the biological function of HECTD2 in inflammation, with a primary focus on its role as a pro-inflammatory E3 ubiquitin ligase that targets the Protein Inhibitor of Activated STAT 1 (PIAS1) for degradation. Through the targeted degradation of the anti-inflammatory protein PIAS1, HECTD2 amplifies inflammatory signaling pathways, most notably the NF-κB pathway. This guide details the molecular mechanisms of HECTD2-mediated inflammation, presents quantitative data from key experimental findings, provides detailed experimental protocols for studying the HECTD2-PIAS1 axis, and visualizes the involved signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets for inflammatory diseases.

Core Concepts: HECTD2 as a Pro-Inflammatory E3 Ligase

HECTD2 is an E3 ubiquitin-protein ligase that plays a pivotal role in the innate immune system by promoting inflammation. Its primary mechanism of action in this context is the ubiquitination and subsequent proteasomal degradation of PIAS1, a potent anti-inflammatory protein. PIAS1 negatively regulates key inflammatory pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and the nuclear factor κB (NF-κB) pathways.

The targeted degradation of PIAS1 by HECTD2 is initiated by the phosphorylation of PIAS1 by glycogen synthase kinase 3β (GSK3β), which creates a phosphodegron recognized by HECTD2. By mediating the degradation of PIAS1, HECTD2 effectively removes a critical brake on inflammatory signaling, leading to an amplified inflammatory response characterized by the increased production of pro-inflammatory cytokines. This pathway has been particularly implicated in the context of lung inflammation and acute respiratory distress syndrome (ARDS).

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on HECTD2's role in inflammation.

Table 1: Effect of HECTD2 on PIAS1 Protein Stability

Experimental ConditionOutcomeQuantitative Measurement
HECTD2 OverexpressionDecreased PIAS1 half-lifePIAS1 half-life reduced from >8 hours to ~4 hours
HECTD2 Knockdown (shRNA)Increased PIAS1 half-lifePIAS1 half-life extended to >8 hours

Table 2: Functional Analysis of HECTD2A19P Polymorphism

FeatureHECTD2WTHECTD2A19P
Subcellular Localization Nuclear/CytosolicPredominantly Cytosolic
PIAS1 Degradation Induces PIAS1 degradationFails to induce PIAS1 degradation
NF-κB Promoter Activity Markedly increases NF-κB activityNo significant change in NF-κB activity
In vivo Lung Inflammation Augments PA103-induced lung injuryDoes not augment PA103-induced lung injury

Table 3: Efficacy of HECTD2 Inhibitor BC-1382

ParameterEffect of this compoundQuantitative Measurement
HECTD2/PIAS1 Interaction Disrupts interactionIC50 ≈ 5 nM
PIAS1 Protein Level Increases PIAS1 levelsIC50 ≈ 100 nM
LPS-induced Lung Injury Attenuates injurySignificantly decreased lavage protein and cell counts
PA103-induced Lung Injury Attenuates injurySignificantly decreased lavage protein and cell counts

Table 4: Impact of HECTD2 Knockdown in a Mouse Model of Pseudomonas aeruginosa-induced Lung Injury

ParameterControl shRNAHECTD2 shRNAPercent Change
Lavage Protein (µg/ml) ~1200~600~50% decrease
Lavage Cell Count (x104) ~100~40~60% decrease
Lavage TNF-α (pg/ml) ~2500~1000~60% decrease
Lavage IL-6 (pg/ml) ~1500~500~67% decrease

Signaling and Experimental Workflow Diagrams

HECTD2-Mediated Pro-Inflammatory Signaling Pathway

HECTD2_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response LPS LPS / P. aeruginosa TLR4 TLR4 LPS->TLR4 activates GSK3b GSK3β TLR4->GSK3b activates PIAS1 PIAS1 GSK3b->PIAS1 phosphorylates pPIAS1 p-PIAS1 PIAS1->pPIAS1 NFkB_complex NF-κB/IκB PIAS1->NFkB_complex inhibits HECTD2 HECTD2 pPIAS1->HECTD2 recruits Proteasome Proteasome pPIAS1->Proteasome degradation HECTD2->pPIAS1 ubiquitinates Ub Ubiquitin Ub->HECTD2 NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation

Caption: HECTD2-mediated pro-inflammatory signaling pathway.

Experimental Workflow: In Vitro Ubiquitination Assay

In_Vitro_Ubiquitination_Workflow cluster_components Reaction Components cluster_procedure Procedure E1 E1 Activating Enzyme Incubate Incubate components at 37°C E1->Incubate E2 E2 Conjugating Enzyme E2->Incubate Ub Ubiquitin Ub->Incubate ATP ATP ATP->Incubate HECTD2 Recombinant HECTD2 HECTD2->Incubate PIAS1 Recombinant PIAS1 (Substrate) PIAS1->Incubate Stop_reaction Stop reaction with SDS loading buffer Incubate->Stop_reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_reaction->SDS_PAGE Western_blot Transfer to membrane and perform Western Blot SDS_PAGE->Western_blot Detection Detect polyubiquitinated PIAS1 using anti-PIAS1 or anti-Ub antibody Western_blot->Detection

Caption: Workflow for in vitro ubiquitination of PIAS1 by HECTD2.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow start Start: Cell Lysate (expressing HECTD2 and PIAS1) incubation Incubate lysate with anti-HECTD2 antibody start->incubation beads Add Protein A/G beads to capture antibody-protein complexes incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blot using anti-PIAS1 antibody elution->analysis end End: Detect PIAS1 in HECTD2 immunoprecipitate analysis->end

Caption: Workflow for Co-Immunoprecipitation of HECTD2 and PIAS1.

Detailed Experimental Protocols

In Vitro Ubiquitination Assay for HECTD2-mediated PIAS1 Ubiquitination

This protocol is adapted from standard in vitro ubiquitination assays and the methodology described by Coon et al. (2015).

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant human ubiquitin

  • Recombinant purified HECTD2 protein

  • Recombinant purified PIAS1 protein (substrate)

  • 10X Ubiquitination reaction buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

  • 10X ATP regeneration solution (100 mM ATP, 1 M creatine phosphate, 1 mg/ml creatine kinase)

  • 4X SDS-PAGE sample buffer

  • Primary antibodies: anti-PIAS1, anti-ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Prepare the 1X ubiquitination reaction buffer by diluting the 10X stock with nuclease-free water.

  • Set up the ubiquitination reactions in a total volume of 30-50 µL. A typical reaction mixture includes:

    • 100 ng E1 enzyme

    • 200 ng E2 enzyme

    • 1-2 µg ubiquitin

    • 500 ng recombinant PIAS1

    • 200-500 ng recombinant HECTD2 (or mock control)

    • 1X Ubiquitination reaction buffer

    • 1X ATP regeneration solution

  • Assemble the reaction mixtures on ice, adding the ATP solution last to initiate the reaction.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Terminate the reactions by adding 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-PIAS1 or anti-ubiquitin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the polyubiquitinated PIAS1 as a high molecular weight smear by chemiluminescence.

Co-Immunoprecipitation of HECTD2 and PIAS1 from Cell Lysates

This protocol is based on standard co-immunoprecipitation procedures and the methods used in the key HECTD2 literature.

Materials:

  • Cells co-expressing tagged HECTD2 and PIAS1 (or endogenous proteins)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody for immunoprecipitation (e.g., anti-HECTD2 or anti-tag)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

  • Primary antibodies for Western blotting (e.g., anti-PIAS1, anti-HECTD2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

  • Collect the pre-cleared lysate after pelleting the beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C on a rotator.

  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., anti-PIAS1) and the immunoprecipitated protein (e.g., anti-HECTD2).

NF-κB Luciferase Reporter Assay

This protocol is a standard method to measure NF-κB activation and is relevant to the findings on HECTD2's pro-inflammatory function.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Expression plasmids for HECTD2, PIAS1, or relevant shRNAs

  • Transfection reagent

  • Inflammatory stimulus (e.g., LPS, TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the expression plasmids of interest (e.g., HECTD2, PIAS1 shRNA).

  • 24 hours post-transfection, treat the cells with the inflammatory stimulus (e.g., 1 µg/ml LPS) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Express the results as fold induction over the unstimulated control.

Mouse Model of LPS-Induced Acute Lung Injury

This is a widely used model to study lung inflammation and was employed to evaluate the in vivo effects of HECTD2 modulation.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, endotoxin-free saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Anesthetize the mice.

  • Intratracheally instill a sublethal dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control mice receive saline only.

  • At a specified time point post-instillation (e.g., 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

  • Analyze the BAL fluid for total and differential cell counts, and protein concentration (as a measure of lung permeability).

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid by ELISA.

  • Harvest the lungs for histological analysis (e.g., H&E staining) to assess inflammation and injury, or for Western blotting to analyze protein levels.

Conclusion and Future Directions

HECTD2 is a key pro-inflammatory E3 ligase that promotes inflammation by targeting the anti-inflammatory protein PIAS1 for degradation. This action unleashes NF-κB and other pro-inflammatory signaling pathways, contributing to the pathogenesis of inflammatory diseases such as ARDS. The existence of a naturally occurring loss-of-function polymorphism, HECTD2A19P, and the development of a potent small-molecule inhibitor, this compound, highlight the therapeutic potential of targeting HECTD2.

Future research should focus on further elucidating the full range of HECTD2 substrates and its role in other inflammatory conditions. The development and clinical translation of HECTD2 inhibitors represent a promising avenue for the treatment of a variety of inflammatory disorders. This guide provides a foundational resource for researchers aiming to contribute to this exciting field.

In-Depth Technical Guide: BC-1382 (CAS No. 1013753-99-5), a Novel HECTD2 E3 Ligase Inhibitor for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of BC-1382 (CAS No. 1013753-99-5), a potent and specific small molecule inhibitor of the HECTD2 E3 ubiquitin ligase. By disrupting the interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT1 (PIAS1), this compound leads to the stabilization of PIAS1, a key negative regulator of inflammatory signaling pathways. This guide details the mechanism of action of this compound, its quantitative biochemical and cellular activities, and its demonstrated efficacy in preclinical models of acute lung inflammation. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to facilitate further research and development of this promising anti-inflammatory agent.

Introduction to this compound

This compound is a small molecule identified as N-[(1S)-2-[[(2-methoxyphenyl)methyl]amino]-1-methyl-2-oxoethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide[1][2]. It has emerged as a critical tool for studying the role of the HECTD2 E3 ubiquitin ligase in inflammatory processes. HECTD2 has been identified as a proinflammatory enzyme that targets the anti-inflammatory protein PIAS1 for ubiquitination and subsequent proteasomal degradation[3][4]. By inhibiting this interaction, this compound effectively increases the cellular levels of PIAS1, thereby suppressing downstream inflammatory signaling cascades, most notably the NF-κB pathway[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1013753-99-5[1][5][6][7]
Molecular Formula C23H29N3O5S[1][3][7]
Molecular Weight 459.6 g/mol [1][3]
Appearance White to off-white solid[5]
Solubility DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Sparingly soluble (1-10 mg/ml)[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by specifically targeting the HECTD2 E3 ubiquitin ligase. HECTD2 mediates the polyubiquitination of PIAS1, marking it for degradation by the proteasome. PIAS1 is a crucial negative regulator of proinflammatory transcription factors, including NF-κB and STAT1. By inhibiting the HECTD2-PIAS1 interaction, this compound stabilizes PIAS1, leading to the suppression of inflammatory gene expression.

HECTD2_PIAS1_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates HECTD2 HECTD2 (E3 Ubiquitin Ligase) PIAS1 PIAS1 HECTD2->PIAS1 Binds HECTD2->PIAS1 Ubiquitinates Proteasome Proteasome PIAS1->Proteasome Degradation nucleus_PIAS1 PIAS1 PIAS1->nucleus_PIAS1 Translocates Ub Ubiquitin Ub->HECTD2 Loads IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus_NFkB NF-κB NFkB->nucleus_NFkB Translocates BC1382 This compound BC1382->HECTD2 Inhibits DNA DNA nucleus_NFkB->DNA Binds nucleus_PIAS1->nucleus_NFkB Inflammatory_Genes Inflammatory Genes (e.g., TNF, IL-6) DNA->Inflammatory_Genes Transcription

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The potency of this compound has been quantified in various assays, demonstrating its high affinity and cellular activity.

AssayParameterValueReference
HECTD2/PIAS1 InteractionIC50~5 nM[1][4][5][6]
PIAS1 Protein StabilizationIC50~100 nM[4][5]
Restoration of PIAS1 levels (LPS-induced degradation)Concentration800 nM[4][5]
In vivo efficacy (mouse models of lung inflammation)Dosage10 mg/kg[1][4][5]

Experimental Protocols

In Vitro HECTD2/PIAS1 Interaction Pull-Down Assay (Determination of IC50)

This protocol is a generalized procedure based on standard pull-down assay methodologies and the specific details reported for this compound[1][3].

Objective: To determine the concentration of this compound required to inhibit 50% of the interaction between HECTD2 and PIAS1 in vitro.

Materials:

  • Purified recombinant HECTD2 protein (e.g., His-tagged)

  • Purified recombinant PIAS1 protein (e.g., GST-tagged)

  • Glutathione-sepharose beads

  • This compound stock solution (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, protease inhibitors)

  • Wash buffer (Binding buffer with a higher salt concentration, e.g., 300 mM NaCl)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-His and anti-GST antibodies

Procedure:

  • Immobilization of Bait Protein: Incubate a defined amount of GST-PIAS1 with glutathione-sepharose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with wash buffer to remove unbound protein.

  • Pre-incubation with Inhibitor: Resuspend the beads in binding buffer and add varying concentrations of this compound (or DMSO as a vehicle control). Incubate for 30 minutes at 4°C.

  • Addition of Prey Protein: Add a defined amount of His-HECTD2 to each reaction and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove unbound HECTD2.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-His antibody to detect the amount of HECTD2 pulled down.

  • Quantification and IC50 Calculation: Quantify the band intensities of HECTD2. The amount of HECTD2 pulled down in the presence of this compound is expressed as a percentage of the amount pulled down in the vehicle control. The IC50 is calculated by fitting the data to a dose-response curve.

PullDown_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis GST_PIAS1 GST-PIAS1 Immobilize Immobilize GST-PIAS1 on Beads GST_PIAS1->Immobilize Beads Glutathione Beads Beads->Immobilize His_HECTD2 His-HECTD2 Incubate_Prey Add His-HECTD2 and Incubate His_HECTD2->Incubate_Prey BC1382 This compound Dilutions Incubate_Inhibitor Incubate with This compound BC1382->Incubate_Inhibitor Wash1 Wash Immobilize->Wash1 Wash1->Incubate_Inhibitor Incubate_Inhibitor->Incubate_Prey Wash2 Wash Incubate_Prey->Wash2 Elute Elute Proteins Wash2->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot (Anti-His) SDS_PAGE->Western_Blot Quantify Quantify Bands Western_Blot->Quantify IC50 Calculate IC50 Quantify->IC50

Figure 2: Experimental workflow for the in vitro pull-down assay.

In Vivo Mouse Model of LPS-Induced Acute Lung Inflammation

This protocol is a composite based on published studies of this compound and general procedures for inducing acute lung injury in mice[1][4][5].

Objective: To evaluate the efficacy of this compound in reducing lung inflammation in a mouse model of acute lung injury induced by lipopolysaccharide (LPS).

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound (e.g., DMSO, PEG300, Tween-80, saline)

  • Anesthetics (e.g., ketamine/xylazine)

  • Phosphate-buffered saline (PBS)

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA kits)

  • Reagents for lung histology (formalin, paraffin, H&E staining reagents)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Treatment Groups: Divide mice into experimental groups (e.g., Sham, LPS + Vehicle, LPS + this compound).

  • This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection at a specified time point before or concurrently with the LPS challenge[1][4][5].

  • LPS Challenge: Anesthetize the mice and intratracheally instill a sublethal dose of LPS (e.g., 2.5 mg/kg in 50 µL of sterile saline). The sham group receives sterile saline only.

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 18-24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs via a tracheal cannula.

  • BAL Fluid Analysis:

    • Determine the total and differential cell counts in the BAL fluid.

    • Measure the concentration of proinflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

    • Measure total protein concentration as an indicator of lung permeability.

  • Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and lung injury.

InVivo_Workflow Start Start Group Divide Mice into Treatment Groups Start->Group Administer Administer this compound (10 mg/kg) or Vehicle (i.p.) Group->Administer Anesthetize Anesthetize Mice Administer->Anesthetize LPS_Challenge Intratracheal Instillation of LPS or Saline Anesthetize->LPS_Challenge Monitor Monitor Animals LPS_Challenge->Monitor Euthanize Euthanize at Endpoint (e.g., 18h) Monitor->Euthanize Collect_BAL Collect Bronchoalveolar Lavage (BAL) Fluid Euthanize->Collect_BAL Harvest_Lungs Harvest Lungs for Histology Euthanize->Harvest_Lungs Analyze_BAL Analyze BAL Fluid (Cells, Cytokines, Protein) Collect_BAL->Analyze_BAL Analyze_Lungs Process Lungs for Histological Analysis Harvest_Lungs->Analyze_Lungs End End Analyze_BAL->End Analyze_Lungs->End

Figure 3: Experimental workflow for the in vivo mouse model of LPS-induced lung inflammation.

Conclusion

This compound is a valuable research tool for investigating the role of the HECTD2-PIAS1 axis in inflammation. Its high potency and specificity make it a promising candidate for further development as a therapeutic agent for inflammatory diseases, particularly those characterized by excessive NF-κB activation. The data and protocols presented in this guide are intended to support researchers in designing and conducting experiments to further elucidate the biological functions of HECTD2 and the therapeutic potential of its inhibition.

References

BC-1382: A Novel Inhibitor of HECTD2 E3 Ligase with Therapeutic Potential in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-1382 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. By disrupting the interaction between HECTD2 and its substrate, the anti-inflammatory protein PIAS1 (Protein Inhibitor of Activated STAT 1), this compound effectively stabilizes PIAS1 levels, leading to the suppression of pro-inflammatory signaling pathways. This whitepaper provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and its role in modulating innate immune responses. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of immunology, inflammation, and drug development.

Introduction to this compound and its Target: The HECTD2-PIAS1 Axis

The innate immune system, while crucial for host defense, can trigger excessive inflammation, leading to conditions like acute respiratory distress syndrome (ARDS) if left unchecked. A key regulator in this process is the E3 ubiquitin ligase HECTD2, which has been identified as a pro-inflammatory protein. HECTD2 targets the anti-inflammatory protein PIAS1 for ubiquitination and subsequent proteasomal degradation.[1] PIAS1 is a critical negative regulator of several inflammatory pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and the nuclear factor κB (NF-κB) pathways.[1]

This compound was developed as a small-molecule inhibitor that specifically targets HECTD2.[1] By inhibiting HECTD2, this compound prevents the degradation of PIAS1, thereby restoring its anti-inflammatory function and attenuating cytokine-driven inflammation.[1][2] This targeted approach presents a promising therapeutic strategy for inflammatory diseases characterized by overactive innate immune responses.

Mechanism of Action: The HECTD2/PIAS1 Signaling Pathway

The signaling pathway involving HECTD2 and PIAS1 is a critical checkpoint in the regulation of innate immunity. Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), HECTD2 is activated and targets PIAS1 for degradation. This relieves the inhibition on pro-inflammatory transcription factors like NF-κB, leading to the production of inflammatory cytokines. This compound intervenes in this pathway by directly inhibiting HECTD2, which disrupts its interaction with PIAS1. This leads to the stabilization and accumulation of PIAS1, which in turn suppresses the inflammatory cascade.

HECTD2_PIAS1_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_intracellular_signaling Intracellular Signaling LPS LPS HECTD2 HECTD2 (E3 Ubiquitin Ligase) LPS->HECTD2 Activates PIAS1 PIAS1 (Anti-inflammatory) HECTD2->PIAS1 Targets for Ubiquitination NFkB NF-κB PIAS1->NFkB Inhibits Proteasome Proteasome PIAS1->Proteasome Degradation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Transcription Ub Ubiquitin Ub->PIAS1 BC1382 This compound BC1382->HECTD2 Inhibits

Figure 1: HECTD2/PIAS1 Signaling Pathway and this compound Inhibition.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Efficacy of this compound
Parameter Value
HECTD2/PIAS1 Interaction Disruption (IC₅₀)≈ 5 nM[2]
PIAS1 Protein Level Increase (IC₅₀)≈ 100 nM[2]
Restoration of PIAS1 Levels (LPS-induced degradation)800 nM[2]
In Vivo Efficacy of this compound in a Mouse Model of Lung Inflammation
Model Lipopolysaccharide (LPS) and Pseudomonas aeruginosa (PA103) induced lung inflammation[2]
Dosage 10 mg/kg (intraperitoneal injection)[2]
Observed Effects - Significantly decreased lavage protein concentrations[2]- Significantly decreased lavage cell counts[2]- Significantly decreased cell infiltrates[2]- Significantly decreased lavage cytokine levels[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HECTD2/PIAS1 Interaction Assay

This assay is designed to quantify the ability of this compound to disrupt the interaction between HECTD2 and PIAS1.

  • Materials:

    • Recombinant purified HECTD2 and PIAS1 proteins

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)

    • Detection reagents (e.g., AlphaLISA beads)

  • Protocol:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well plate, add recombinant HECTD2 and PIAS1 proteins.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate the plate at room temperature for 1 hour to allow for protein-protein interaction and inhibitor binding.

    • Add acceptor and donor beads (e.g., AlphaLISA) and incubate in the dark for 1 hour.

    • Read the plate on a suitable plate reader to measure the proximity-based signal.

    • Calculate the IC₅₀ value by plotting the signal against the inhibitor concentration.

In Vitro Ubiquitination Assay

This assay assesses the ability of HECTD2 to ubiquitinate PIAS1 and the inhibitory effect of this compound.

  • Materials:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme, HECTD2 (E3 ligase), and PIAS1 (substrate)

    • Ubiquitin

    • ATP

    • This compound

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

    • SDS-PAGE gels and Western blotting reagents

    • Anti-PIAS1 and anti-ubiquitin antibodies

  • Protocol:

    • Set up the ubiquitination reaction by combining E1, E2, HECTD2, PIAS1, ubiquitin, and ATP in the reaction buffer.

    • In parallel reactions, add increasing concentrations of this compound or a vehicle control.

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with anti-PIAS1 or anti-ubiquitin antibodies to visualize the ubiquitination of PIAS1. A ladder of higher molecular weight bands indicates polyubiquitination.

Cycloheximide (CHX) Chase Assay for PIAS1 Stability

This assay determines the effect of this compound on the half-life of the PIAS1 protein.

  • Materials:

    • Cell line expressing endogenous or overexpressed PIAS1 (e.g., human peripheral blood mononuclear cells - PBMCs)

    • Cycloheximide (CHX)

    • This compound

    • Cell lysis buffer

    • SDS-PAGE and Western blotting reagents

    • Anti-PIAS1 antibody

  • Protocol:

    • Treat the cells with this compound or vehicle control for a predetermined time.

    • Add cycloheximide to the cell culture medium to inhibit new protein synthesis.

    • Collect cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

    • Perform Western blotting on the cell lysates using an anti-PIAS1 antibody.

    • Quantify the PIAS1 band intensity at each time point and normalize to a loading control (e.g., actin).

    • Plot the remaining PIAS1 protein levels against time to determine the protein half-life in the presence and absence of this compound.

Experimental Workflow: In Vivo Mouse Model of Lung Inflammation

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of acute lung injury.

InVivo_Workflow cluster_acclimatization cluster_induction cluster_treatment cluster_monitoring cluster_analysis Acclimatize Acclimatize Mice (e.g., C57BL/6J) Induce Induce Lung Injury (Intratracheal LPS or PA103) Acclimatize->Induce Treat Administer this compound (e.g., 10 mg/kg, i.p.) or Vehicle Control Induce->Treat Monitor Monitor for 18-24 hours Treat->Monitor Sacrifice Sacrifice and Collect Samples Monitor->Sacrifice BAL Bronchoalveolar Lavage (BAL) - Protein Concentration - Cell Counts - Cytokine Levels Sacrifice->BAL Histo Lung Histology (H&E Staining for Infiltrates) Sacrifice->Histo WB Western Blot of Lung Homogenates (HECTD2, PIAS1 levels) Sacrifice->WB

Figure 2: In Vivo Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases driven by excessive innate immune activation. Its specific mechanism of action, involving the inhibition of the HECTD2 E3 ligase and subsequent stabilization of the anti-inflammatory protein PIAS1, offers a targeted approach to modulating these pathological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other molecules targeting the HECTD2-PIAS1 axis. Continued investigation into the therapeutic potential of this novel inhibitor is warranted.

References

Initial Studies on the Anti-inflammatory Properties of BC-1382: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on BC-1382, a novel small-molecule inhibitor with significant anti-inflammatory properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental designs.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the HECT domain E3 ubiquitin ligase HECTD2.[1][2][3][4] It specifically inhibits the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), a potent anti-inflammatory protein.[1][2][5] Under inflammatory conditions, HECTD2 ubiquitinates PIAS1, marking it for proteasomal degradation.[2][3][4] By disrupting the HECTD2/PIAS1 interaction, this compound prevents the degradation of PIAS1, thereby enhancing its anti-inflammatory activity.[2][3][4][5] This ultimately leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueDescription
IC₅₀ (HECTD2/PIAS1 Interaction) ≈ 5 nMConcentration of this compound required to inhibit 50% of the interaction between HECTD2 and PIAS1.[1]
IC₅₀ (PIAS1 Protein Level Increase) ≈ 100 nMConcentration of this compound required to achieve a 50% increase in PIAS1 protein levels in a non-stimulus condition.[1]
PIAS1 Degradation Suppression 800 nMConcentration of this compound that suppresses LPS-induced PIAS1 degradation and restores PIAS1 protein levels.[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation

ModelTreatmentKey Findings
LPS-induced Lung Inflammation This compound (10 mg/kg; intraperitoneal injection)Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1]
Pseudomonas aeruginosa (PA103)-stimulated Lung Inflammation This compound (10 mg/kg; intraperitoneal injection)Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Ubiquitination Assay

  • Objective: To determine if HECTD2 directly ubiquitinates PIAS1.

  • Method:

    • V5-tagged PIAS1 was used as the substrate.

    • Wild-type HECTD2 or a mutant (A19P) was used as the E3 ligase.

    • The components were combined in an in vitro reaction mixture containing ubiquitin, E1 and E2 enzymes, and ATP.

    • The reaction was incubated to allow for ubiquitination.

    • The products were analyzed by immunoblotting with an anti-V5 antibody to detect polyubiquitinated PIAS1.[3]

Co-immunoprecipitation of Endogenous PIAS1 and HECTD2

  • Objective: To confirm the interaction between endogenous PIAS1 and HECTD2 in a cellular context.

  • Method:

    • Cell lysates were prepared from relevant cells.

    • An antibody against PIAS1 was used to immunoprecipitate endogenous PIAS1 from the lysate.

    • The immunoprecipitated complex was captured using protein A/G beads.

    • The beads were washed to remove non-specific binding.

    • The presence of HECTD2 in the immunoprecipitated complex was detected by immunoblotting with an anti-HECTD2 antibody.[2]

In Vivo Mouse Models of Acute Lung Injury

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Method:

    • Mice were administered this compound at a dose of 10 mg/kg via intraperitoneal injection.[1]

    • Acute lung injury was induced by either intratracheal instillation of lipopolysaccharide (LPS) or Pseudomonas aeruginosa (strain PA103).[1][2]

    • At a specified time point after induction of injury, bronchoalveolar lavage (BAL) was performed to collect fluid and cells from the lungs.

    • The BAL fluid was analyzed for total protein concentration, total and differential cell counts, and levels of pro-inflammatory cytokines (e.g., IL-1, IL-6).[1][2]

Visualizations

Signaling Pathway of this compound Action

BC1382_Mechanism cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cluster_signaling_pathway Intracellular Signaling cluster_intervention Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus HECTD2 HECTD2 Inflammatory Stimulus->HECTD2 PIAS1 PIAS1 HECTD2->PIAS1 Ubiquitination & Degradation NF-kB NF-kB PIAS1->NF-kB Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Activation This compound This compound This compound->HECTD2 Inhibition

Caption: Mechanism of action of this compound in inhibiting inflammation.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start animal_model Mouse Model of Lung Injury start->animal_model treatment This compound (10 mg/kg, i.p.) or Vehicle Control animal_model->treatment induction Induction of Inflammation (LPS or P. aeruginosa) treatment->induction bal Bronchoalveolar Lavage (BAL) induction->bal analysis Analysis of BAL Fluid: - Protein Concentration - Cell Counts - Cytokine Levels bal->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of this compound.

References

The Therapeutic Potential of BC-1382: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a novel small-molecule inhibitor of the HECT domain E3 ubiquitin ligase, HECTD2. By specifically disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT (PIAS1), this compound prevents the ubiquitination and subsequent proteasomal degradation of PIAS1. This mechanism leads to the stabilization and accumulation of PIAS1, a key negative regulator of inflammatory signaling pathways, including STAT and NF-κB. Preclinical evidence strongly suggests the therapeutic potential of this compound in inflammatory conditions, particularly in acute lung injury, and indicates a possible role in cancer therapy. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to the investigation of this compound.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of the HECTD2 E3 ubiquitin ligase.[1] Its primary molecular target is the interaction between HECTD2 and PIAS1.[2][3] In inflammatory states, HECTD2 targets PIAS1 for ubiquitination, leading to its degradation.[4][5] This degradation removes a critical brake on pro-inflammatory signaling pathways. This compound intervenes by binding to HECTD2, preventing it from interacting with and ubiquitinating PIAS1.[4] The resulting stabilization and increased half-life of PIAS1 protein enhances the suppression of inflammatory cascades mediated by STAT and NF-κB.[4][5]

Signaling Pathway

cluster_inflammation Pro-inflammatory Signaling cluster_intervention Therapeutic Intervention with this compound Gram-negative bacteria Gram-negative bacteria LPS LPS Gram-negative bacteria->LPS HECTD2 HECTD2 LPS->HECTD2 activates PIAS1 PIAS1 HECTD2->PIAS1 targets Ub Ubiquitination & Degradation PIAS1->Ub undergoes STAT_NFkB STAT / NF-κB Activation Ub->STAT_NFkB leads to Cytokines Pro-inflammatory Cytokines STAT_NFkB->Cytokines promotes Lung_Injury Lung Injury Cytokines->Lung_Injury causes This compound This compound HECTD2_inhibited HECTD2 (Inhibited) This compound->HECTD2_inhibited inhibits PIAS1_stabilized PIAS1 (Stabilized) HECTD2_inhibited->PIAS1_stabilized prevents degradation of STAT_NFkB_inhibited STAT / NF-κB (Inhibited) PIAS1_stabilized->STAT_NFkB_inhibited suppresses Inflammation_reduced Reduced Inflammation STAT_NFkB_inhibited->Inflammation_reduced results in Lung_Protection Alleviation of Lung Injury Inflammation_reduced->Lung_Protection leads to

Caption: Mechanism of this compound in mitigating inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell/SystemReference
IC50 (HECTD2/PIAS1 Interaction)≈ 5 nMIn vitro binding assay[1][3][6]
IC50 (PIAS1 Protein Level Increase)≈ 100 nMNon-stimulus condition[3][5]
Effective Concentration (PIAS1 Restoration)800 nMLPS-stimulated cells[3][5]

Table 2: In Vivo Efficacy of this compound in Murine Models of Lung Injury

ModelDosageKey FindingsReference
LPS-induced Lung Injury10 mg/kg (i.p.)Significantly decreased lavage protein, cell counts, and cytokines.[3]
Pseudomonas aeruginosa-induced Pneumonia10 mg/kg (i.p.)Significantly decreased lavage protein, cell counts, and cell infiltrates.[3][4]

Table 3: Effects of this compound on Melanoma Cell Proliferation

Cell LineTreatmentEffectReference
Braf V600E200 µM this compound4.8-fold reduction in cell accumulation over 5 days.[7]
HCmel31200 µM this compound2.0-fold reduction in cell accumulation over 5 days.[7]
HCmel31 (HECTD2 overexpressing)200 µM this compound16.3-fold reduction in cell accumulation over 5 days.[7]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro HECTD2 Inhibition Assay

Objective: To determine the concentration at which this compound inhibits the interaction between HECTD2 and PIAS1.

Protocol:

  • Immunoprecipitate HECTD2 protein from cell lysates (e.g., MLE cells) using an anti-HECTD2 antibody and capture with Protein A/G beads.[5]

  • Wash the HECTD2-bound beads extensively.

  • Incubate the beads with varying concentrations of this compound (e.g., 10⁻⁴ to 10 µM) to allow for binding to HECTD2.[5]

  • Introduce purified PIAS1 protein and incubate overnight with the drug-bound HECTD2 beads.[5]

  • Wash the beads to remove unbound PIAS1.

  • Elute the bound proteins and resolve them using SDS-PAGE.

  • Perform immunoblotting to detect the amount of PIAS1 that co-immunoprecipitated with HECTD2 at each this compound concentration.

  • Quantify the relative amount of bound PIAS1 to determine the IC50 value.

Animal Model of Pseudomonas aeruginosa-induced Pneumonia

Objective: To evaluate the in vivo efficacy of this compound in a model of bacterial pneumonia.

Protocol:

  • Induce pneumonia in mice via intratracheal instillation of Pseudomonas aeruginosa (e.g., PA103 strain).

  • Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.[3]

  • After a specified time (e.g., 18 hours), euthanize the mice and perform bronchoalveolar lavage (BAL).[4]

  • Analyze the BAL fluid for total protein concentration, total cell counts, and differential cell counts to assess lung injury and inflammation.[3]

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA.[3][4]

  • Process lung tissue for histological analysis to evaluate cellular infiltration and lung damage.

Experimental Workflow Diagram

cluster_workflow In Vivo Pneumonia Model Workflow Induction Induce Pneumonia (Pseudomonas aeruginosa) Treatment Administer this compound (10 mg/kg, i.p.) Induction->Treatment Incubation Incubate (18 hours) Treatment->Incubation Euthanasia Euthanize and Collect Samples Incubation->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Analysis Analyze BAL Fluid and Lung Tissue BAL->Analysis Endpoints Endpoints: - Protein Concentration - Cell Counts - Cytokine Levels - Histology Analysis->Endpoints

Caption: Workflow for assessing this compound efficacy in vivo.

Therapeutic Potential and Future Directions

The existing preclinical data strongly support the therapeutic potential of this compound as an anti-inflammatory agent. Its novel mechanism of action, targeting a specific E3 ligase to bolster an endogenous anti-inflammatory protein, offers a promising alternative to broad-spectrum immunosuppressants.[4][5] The efficacy demonstrated in models of severe lung inflammation suggests its potential utility in treating conditions like acute respiratory distress syndrome (ARDS).[5][8]

Furthermore, the observed effects on melanoma cell proliferation indicate a potential role for HECTD2 inhibition in oncology.[7][9] HECTD2 has been implicated in driving the cell cycle and promoting immune evasion in melanoma.[9]

Future research should focus on:

  • Pharmacokinetics and Safety: Comprehensive in vivo studies are needed to characterize the safety profile and pharmacokinetic properties of this compound.[4]

  • Clinical Trials: The promising preclinical data warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in relevant patient populations.

  • Exploration of Other Indications: Given the central role of inflammation in numerous diseases, the therapeutic potential of this compound should be investigated in other inflammatory and autoimmune disorders.

  • Oncological Applications: Further investigation into the role of HECTD2 in various cancers and the potential of this compound as a cancer therapeutic, both as a monotherapy and in combination with other treatments, is warranted.

References

Methodological & Application

Application Notes and Protocols for BC-1382 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. It functions by disrupting the interaction between HECTD2 and its substrate, the protein inhibitor of activated STAT 1 (PIAS1), with an IC50 of approximately 5 nM.[1] This inhibition leads to the stabilization and increased levels of PIAS1, which in turn suppresses proinflammatory signaling pathways, such as NF-κB.[2][3] Preclinical studies have demonstrated the anti-inflammatory activity of this compound in in vivo models of acute lung injury induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa.[2] These application notes provide detailed protocols for utilizing this compound in in vivo experimental settings to investigate its therapeutic potential.

Mechanism of Action: HECTD2-PIAS1 Signaling Pathway

HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for ubiquitination and subsequent proteasomal degradation. PIAS1 is a negative regulator of multiple inflammatory pathways, including the NF-κB signaling cascade. By promoting the degradation of PIAS1, HECTD2 enhances inflammatory responses.[2][3]

This compound inhibits HECTD2, preventing the ubiquitination and degradation of PIAS1. The resulting accumulation of PIAS1 suppresses the activation of NF-κB and downstream inflammatory cytokine production, thereby attenuating the inflammatory response.[2]

G cluster_0 cluster_1 LPS LPS / P. aeruginosa HECTD2 HECTD2 LPS->HECTD2 activates PIAS1 PIAS1 HECTD2->PIAS1 targets for ubiquitination Degradation Proteasomal Degradation PIAS1->Degradation leads to NFkB NF-κB Activation PIAS1->NFkB inhibits Ub Ubiquitin Ub->PIAS1 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription of BC1382 This compound BC1382->HECTD2 inhibits

Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Data Summary

The following table summarizes the quantitative data from in vivo studies of this compound in mouse models of acute lung injury.

Model Treatment Parameter Result Reference
LPS-induced lung injuryThis compound (10 mg/kg, i.p.)Lavage Protein ConcentrationSignificantly decreased[1]
LPS-induced lung injuryThis compound (10 mg/kg, i.p.)Lavage Cell CountsSignificantly decreased[1]
LPS-induced lung injuryThis compound (10 mg/kg, i.p.)Lavage Cytokine LevelsSignificantly decreased[1]
P. aeruginosa (PA103)-stimulated lung injuryThis compound (10 mg/kg, i.p.)Lavage Protein ConcentrationSignificantly decreased[1]
P. aeruginosa (PA103)-stimulated lung injuryThis compound (10 mg/kg, i.p.)Lavage Cell CountsSignificantly decreased[1]
P. aeruginosa (PA103)-stimulated lung injuryThis compound (10 mg/kg, i.p.)Cell InfiltratesSignificantly decreased[1]
P. aeruginosa (PA103)-stimulated lung injuryThis compound (10 mg/kg, i.p.)Lavage Cytokine LevelsSignificantly decreased[1]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vivo Administration

This protocol describes the preparation of a 2.08 mg/mL working solution of this compound for intraperitoneal injection in mice.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add the solvents sequentially as follows:

    • Add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: LPS-Induced Acute Lung Injury Model in Mice

This protocol outlines the induction of acute lung injury using lipopolysaccharide (LPS) and treatment with this compound.

G cluster_0 Experimental Workflow acclimatization Acclimatization of Mice treatment This compound (10 mg/kg, i.p.) or Vehicle Administration acclimatization->treatment Day 0 lps_challenge Intratracheal LPS Challenge (3 mg/kg) treatment->lps_challenge 1 hour post-treatment euthanasia Euthanasia and Sample Collection lps_challenge->euthanasia 24 hours post-LPS analysis BALF and Lung Tissue Analysis euthanasia->analysis

References

Application Notes and Protocols for BC-1382 in a Mouse Model of Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-1382 is a potent and specific small-molecule inhibitor of the E3 ubiquitin ligase HECTD2. It functions by disrupting the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), a key negative regulator of inflammatory pathways. This inhibition leads to the stabilization and increased levels of PIAS1, which in turn suppresses pro-inflammatory signaling cascades, primarily the NF-κB pathway.[1][2][3] These characteristics make this compound a promising therapeutic candidate for mitigating the severe inflammation associated with acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury.

Mechanism of Action: The HECTD2-PIAS1-NF-κB Signaling Pathway

In the context of lung inflammation, the E3 ubiquitin ligase HECTD2 targets PIAS1 for ubiquitination and subsequent proteasomal degradation.[2][4] The degradation of PIAS1 removes its inhibitory effect on the NF-κB signaling pathway, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokines. This compound specifically inhibits HECTD2, preventing the degradation of PIAS1.[1][2] The resulting accumulation of PIAS1 effectively dampens NF-κB activation and reduces the production of inflammatory mediators, thereby ameliorating lung injury.[3]

HECTD2_PIAS1_NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFkB NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Activates PIAS1 PIAS1 PIAS1->NFkB Inhibits Ub Ubiquitination PIAS1->Ub HECTD2 HECTD2 HECTD2->PIAS1 Targets for BC1382 This compound BC1382->HECTD2 Inhibits Ub->PIAS1 Degradation LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade IKK IKK Signaling_Cascade->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyt NF-κB IkB->NFkB_cyt Releases NFkB_cyt->NFkB Translocates

Figure 1: HECTD2-PIAS1-NF-κB signaling pathway in lung inflammation.

Data Presentation: Efficacy of this compound in LPS-Induced Lung Injury

The following tables summarize the quantitative effects of this compound in a mouse model of LPS-induced acute lung injury.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC₅₀ (HECTD2/PIAS1 Interaction)≈ 5 nM[1]
IC₅₀ (PIAS1 Protein Stabilization)≈ 100 nM[1]

Table 2: In Vivo Efficacy of this compound in LPS-Induced Lung Injury Mouse Model

ParameterVehicle Control (LPS)This compound (10 mg/kg) + LPSOutcomeReference
Bronchoalveolar Lavage (BAL) Fluid Protein Concentration Significantly ElevatedSignificantly DecreasedReduction in pulmonary edema[1]
BAL Fluid Total Cell Count Significantly ElevatedSignificantly DecreasedReduction in inflammatory cell infiltration[1]
Lung Cell Infiltrates (Histology) Significant InfiltrationSignificantly DecreasedReduction in lung inflammation[1]
BAL Fluid Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) Significantly ElevatedSignificantly DecreasedAttenuation of the inflammatory response[1]

Note: Specific numerical data (mean ± SEM/SD) were not available in the provided search results. The table reflects the reported significant effects.

Experimental Protocols

A detailed methodology for investigating the effects of this compound in an LPS-induced acute lung injury mouse model is provided below.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (C57BL/6 mice, 8-12 weeks) Group_Allocation Random Group Allocation (e.g., Vehicle, LPS, LPS+this compound) Animal_Acclimation->Group_Allocation BC1382_Admin This compound Administration (10 mg/kg, i.p.) Group_Allocation->BC1382_Admin LPS_Induction LPS-Induced Lung Injury (Intratracheal instillation) BC1382_Admin->LPS_Induction 1 hour pre-treatment Monitoring Monitoring of Animals LPS_Induction->Monitoring Euthanasia Euthanasia and Sample Collection (e.g., 24-72h post-LPS) Monitoring->Euthanasia BALF_Analysis BAL Fluid Analysis (Protein, Cell Counts, Cytokines) Euthanasia->BALF_Analysis Histology Lung Histopathology (H&E Staining) Euthanasia->Histology Gene_Expression Gene Expression Analysis (qRT-PCR) Euthanasia->Gene_Expression

Figure 2: Experimental workflow for testing this compound in a mouse model of lung injury.
Animal Model and Husbandry

  • Species: Mus musculus

  • Strain: C57BL/6 mice are commonly used and are susceptible to bleomycin- and LPS-induced lung injury.[5]

  • Age: 8-12 weeks.

  • Housing: House animals in individually ventilated cages with free access to standard rodent chow and water. Maintain a 12-hour light/dark cycle.

  • Acclimation: Allow at least one week for acclimatization before commencing any experimental procedures.

Preparation of Reagents
  • This compound Formulation:

    • For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as 10% DMSO in corn oil or a solution of DMSO, PEG300, Tween-80, and saline.[1]

    • Example Formulation: To prepare a 1 mg/mL solution, dissolve this compound in DMSO to a stock concentration (e.g., 20.8 mg/mL), then dilute with the appropriate vehicle.[1] Ensure the final DMSO concentration is non-toxic to the animals.

  • Lipopolysaccharide (LPS) Solution:

    • Dissolve LPS from Escherichia coli (e.g., serotype O111:B4) in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 100 µL).

Experimental Groups
  • Group 1: Vehicle Control: Mice receive an i.p. injection of the vehicle followed by intratracheal instillation of sterile saline.

  • Group 2: LPS Control: Mice receive an i.p. injection of the vehicle followed by intratracheal instillation of LPS.

  • Group 3: this compound Treatment: Mice receive an i.p. injection of this compound (10 mg/kg) followed by intratracheal instillation of LPS.

Induction of Acute Lung Injury and Treatment
  • This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection one hour prior to LPS challenge.[1]

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Intratracheal LPS Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter into the trachea.

    • Instill a single bolus of LPS (e.g., 3-5 mg/kg body weight in 50-100 µL of sterile saline).[1][6][7]

    • Follow the LPS instillation with a bolus of air (approximately 100-200 µL) to ensure distribution throughout the lungs.[7]

    • Suture the incision and allow the mouse to recover on a warming pad.

Post-Procedure Monitoring and Sample Collection
  • Monitoring: Observe the animals for signs of distress, such as labored breathing, piloerection, and lethargy.

  • Euthanasia and Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-LPS instillation), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Bronchoalveolar Lavage (BAL):

    • Expose the trachea and insert a catheter.

    • Instill and aspirate a known volume of sterile, cold PBS (e.g., 3 x 0.5 mL).[7]

    • Pool the recovered fluid (BALF) and keep it on ice.

  • Lung Tissue Collection:

    • Perfuse the pulmonary circulation with PBS to remove blood.

    • Excise the lungs.

    • The left lung can be used for histological analysis (inflate with 4% paraformaldehyde).

    • The right lung can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

Endpoint Analysis
  • BALF Analysis:

    • Total Protein: Determine the protein concentration in the BALF supernatant using a BCA or Bradford protein assay as an indicator of alveolar-capillary barrier permeability.

    • Cell Counts and Differentials: Centrifuge the BALF to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to determine the differential cell counts (neutrophils, macrophages, lymphocytes).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA kits.

  • Lung Histopathology:

    • Embed the fixed lung tissue in paraffin and cut sections.

    • Stain with Hematoxylin and Eosin (H&E) to assess lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

    • Score the lung injury using a semi-quantitative scoring system.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize a portion of the lung tissue and measure MPO activity as an index of neutrophil infiltration.

  • Gene Expression Analysis:

    • Extract RNA from the lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., Tnf, Il6, Il1b) and markers of HECTD2 pathway activation.

Alternative Model: Bleomycin-Induced Pulmonary Fibrosis

For studying the potential anti-fibrotic effects of this compound, a bleomycin-induced pulmonary fibrosis model can be utilized.

  • Induction: A single intratracheal instillation of bleomycin (e.g., 1-5 U/kg).[5][8]

  • Timeline: Fibrosis typically develops over 14-28 days.[9]

  • This compound Administration: A chronic dosing regimen would likely be required.

  • Endpoints:

    • Histology: Masson's trichrome staining to assess collagen deposition and fibrosis.[8]

    • Hydroxyproline Assay: Quantification of collagen content in the lung tissue.[9]

    • Gene Expression: Analysis of fibrotic markers (e.g., Col1a1, Acta2).

This compound presents a targeted approach to mitigating lung inflammation by modulating the HECTD2-PIAS1-NF-κB signaling axis. The protocols outlined above provide a framework for the preclinical evaluation of this compound in a robust and reproducible mouse model of acute lung injury. Careful attention to experimental detail and the selection of appropriate endpoints are crucial for accurately assessing the therapeutic potential of this compound.

References

Application Notes and Protocols for BC-1382 in LPS-Induced Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-1382 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin protein ligase 2 (HECTD2).[1][2][3][4] In the context of inflammation driven by lipopolysaccharide (LPS), this compound demonstrates significant anti-inflammatory activity. Its mechanism of action centers on preventing the HECTD2-mediated ubiquitination and subsequent degradation of the Protein Inhibitor of Activated STAT 1 (PIAS1).[2][3][4] PIAS1 is a critical negative regulator of key inflammatory signaling pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and nuclear factor κB (NF-κB) pathways.[2][3] By stabilizing PIAS1, this compound effectively suppresses the production and release of pro-inflammatory cytokines, offering a targeted therapeutic strategy for conditions such as LPS-induced acute lung injury.[1][2][3][4]

These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of LPS-induced inflammation, based on established research.

Mechanism of Action: HECTD2-PIAS1 Axis

LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful inflammatory response by activating Toll-like receptor 4 (TLR4). This activation initiates downstream signaling cascades that lead to the transcription of numerous pro-inflammatory genes. A key regulatory point in this process is the E3 ligase HECTD2, which targets the anti-inflammatory protein PIAS1 for degradation. By inhibiting HECTD2, this compound preserves PIAS1 levels, thereby dampening the inflammatory cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds HECTD2 HECTD2 TLR4->HECTD2 Activates Signaling To PIAS1 PIAS1 HECTD2->PIAS1 Targets for Ubiquitination NFkB NF-κB Pathway (Pro-inflammatory) PIAS1->NFkB Inhibits Degradation PIAS1 Degradation PIAS1->Degradation BC1382 This compound BC1382->HECTD2 Inhibits Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Promotes

Figure 1. Simplified signaling pathway of this compound action in LPS-induced inflammation.

Quantitative Data Summary

The following tables summarize the effective dosages and concentrations of this compound in attenuating LPS-induced inflammation.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/SystemNotes
IC₅₀ (HECTD2/PIAS1 Interaction)~5 nMBiochemical AssayConcentration required to inhibit 50% of the HECTD2-PIAS1 interaction.[1]
IC₅₀ (PIAS1 Protein Level Increase)~100 nMCellular AssayConcentration required to achieve a 50% increase in PIAS1 protein levels under non-stimulus conditions.[1]
Effective Concentration 800 nMLPS-stimulated cellsConcentration shown to suppress LPS-induced PIAS1 degradation and restore its protein levels.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Lung Injury

ParameterValueAdministration RouteAnimal ModelKey Outcomes
Effective Dosage 10 mg/kgIntraperitoneal (i.p.)Mice with LPS-induced lung injurySignificantly decreased bronchoalveolar lavage (BAL) protein concentrations, total cell counts, and pro-inflammatory cytokine levels.[1]

Experimental Protocols

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of acute lung injury in mice using intratracheal administration of LPS and subsequent treatment with this compound.

Materials:

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO and saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthetic agent (e.g., isoflurane)

  • Animal handling and surgical equipment

  • 8- to 12-week-old C57BL/6 mice

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Dissolve LPS in sterile saline to a final concentration for delivering 3 mg/kg in a volume of 50 µL.

    • Prepare this compound solution for intraperitoneal injection to deliver a dose of 10 mg/kg. The final concentration of the vehicle (e.g., DMSO) should be non-toxic.

  • LPS Challenge:

    • Anesthetize the mouse using isoflurane.

    • Visualize the trachea and instill 50 µL of the LPS solution (3 mg/kg) intratracheally.

    • Allow the mouse to recover on a warming pad.

  • This compound Administration:

    • Administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection. The timing of administration should be determined by the study design (e.g., 1 hour before or after LPS challenge).

  • Endpoint Analysis (18-24 hours post-LPS):

    • Euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.

    • Collect BAL fluid for analysis of total protein concentration (as a marker of lung permeability) and total and differential cell counts.

    • Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA or multiplex bead array.

    • Collect lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and injury.

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis prep_lps Prepare LPS (3 mg/kg in saline) prep_bc Prepare this compound (10 mg/kg in vehicle) acclimate Acclimatize Mice anesthetize Anesthetize Mouse acclimate->anesthetize lps_admin Intratracheal LPS Instillation anesthetize->lps_admin bc_admin Intraperitoneal This compound Injection lps_admin->bc_admin euthanize Euthanize (18-24h post-LPS) bc_admin->euthanize bal Perform BAL euthanize->bal histology Lung Histology euthanize->histology bal_analysis Analyze BAL Fluid: - Protein - Cell Counts - Cytokines (ELISA) bal->bal_analysis

Figure 2. Experimental workflow for the in vivo mouse model of LPS-induced lung injury.

In Vitro Model: Cytokine Release from Human PBMCs

This protocol details the use of this compound to inhibit LPS-induced cytokine release from primary human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human whole blood from healthy donors

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, etc.

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Plating:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete medium. A final concentration range of 10 nM to 1 µM is recommended for dose-response studies. An effective concentration of 800 nM can be used for targeted experiments.[1]

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C, 5% CO₂.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 10-100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Endpoint Analysis:

    • Centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the cell culture supernatant for cytokine analysis.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

    • (Optional) Cell viability can be assessed using an MTS or MTT assay to rule out cytotoxicity of the compound.

G isolate Isolate Human PBMCs (Ficoll-Paque) plate Plate PBMCs (1x10^6 cells/mL) isolate->plate pretreat Pre-treat with this compound (e.g., 800 nM) or Vehicle for 1-2 hours plate->pretreat stimulate Stimulate with LPS (10-100 ng/mL) for 18-24 hours pretreat->stimulate collect Collect Supernatant stimulate->collect viability Assess Cell Viability (Optional) stimulate->viability analyze Analyze Cytokines (ELISA) collect->analyze

Figure 3. Protocol for in vitro analysis of this compound on LPS-stimulated PBMCs.

Conclusion

This compound is a valuable research tool for investigating the role of the HECTD2-PIAS1 axis in inflammatory processes. The protocols outlined above provide a framework for studying the efficacy of this compound in relevant in vivo and in vitro models of LPS-induced inflammation. Researchers can adapt these methodologies to explore the therapeutic potential of HECTD2 inhibition in a variety of inflammatory and immune-related disorders.

References

Application Notes and Protocols for BC-1382 Treatment in Pseudomonas aeruginosa Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher, Scientist, and Drug Development Professional,

Following a comprehensive search of publicly available scientific literature and databases, we were unable to identify any specific information, quantitative data, or experimental protocols related to a treatment designated as "BC-1382" for Pseudomonas aeruginosa infections. The search yielded general information on P. aeruginosa infection models, its mechanisms of antibiotic resistance, and various therapeutic strategies currently under investigation. However, no documents or studies specifically mention a compound or treatment with the identifier "this compound."

This lack of specific information prevents the creation of the detailed Application Notes and Protocols as requested. The core requirements—summarizing quantitative data into tables, providing detailed experimental methodologies, and creating diagrams of signaling pathways and workflows—are entirely dependent on the availability of data for the specific compound .

It is possible that "this compound" is an internal development code, a very recent discovery not yet published, or a different identifier than what is used in public-facing literature.

To proceed with your request, please provide any of the following information if available:

  • Alternative names or synonyms for this compound.

  • The class of compound (e.g., small molecule, peptide, antibody).

  • Any publications, patents, or conference abstracts that mention this compound.

  • The company or research institution developing this compound.

Once more specific information is available, we will be able to conduct a targeted search and generate the detailed Application Notes and Protocols you require.

In the interim, the following sections provide a general overview of the methodologies and considerations for evaluating novel therapeutics against Pseudomonas aeruginosa in preclinical infection models, which would be applicable to a compound like this compound once data becomes available.

General Methodologies for Assessing Novel Therapeutics Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a gram-negative opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotics, making it a significant challenge in clinical settings.[1][2] It is a leading cause of hospital-acquired infections, particularly in immunocompromised individuals, cystic fibrosis patients, and those with ventilator-associated pneumonia.[1][2] The ability of P. aeruginosa to form biofilms further complicates treatment, as these communities of bacteria are encased in a protective matrix that is less susceptible to antibiotics.[3][4]

In Vitro Efficacy Studies

A crucial first step in evaluating a new anti-pseudomonal agent is to determine its direct activity against the bacterium in vitro.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are foundational assays to determine the potency of a new compound.

  • Protocol:

    • Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

    • Add the bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

    • To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2. Time-Kill Kinetic Assays: This assay provides information on the rate at which a compound kills the bacteria.

  • Protocol:

    • Expose a standardized bacterial suspension to the test compound at various concentrations (e.g., 1x, 4x, 8x MIC).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[5]

3. Anti-Biofilm Assays: Given the clinical importance of P. aeruginosa biofilms, assessing a compound's activity against them is critical.

  • Minimum Biofilm Eradication Concentration (MBEC) Assay:

    • Grow biofilms on pegs of a specialized lid (e.g., Calgary Biofilm Device).

    • Transfer the lid with the established biofilms to a 96-well plate containing serial dilutions of the test compound.

    • After incubation, the pegs are rinsed and placed in a recovery medium with sonication to dislodge the surviving bacteria.

    • The MBEC is the minimum concentration required to eradicate the biofilm.

In Vivo Infection Models

Animal models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of a novel therapeutic in a living system.

1. Murine Acute Pneumonia Model: This model is relevant for studying therapies for hospital-acquired and ventilator-associated pneumonia.

  • Protocol:

    • Induce neutropenia in mice (e.g., with cyclophosphamide) to mimic an immunocompromised state.

    • Infect mice via intranasal or intratracheal instillation of a known quantity of P. aeruginosa.[6][7]

    • Administer the test compound at various doses and schedules.

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice and homogenize the lungs to determine the bacterial burden (CFU/g of tissue).

    • Survival studies can also be conducted to assess the ability of the treatment to prevent mortality.

2. Murine Chronic Lung Infection Model: To better mimic the persistent infections seen in cystic fibrosis patients, chronic infection models are used.

  • Protocol (Agar Bead Model):

    • Encapsulate P. aeruginosa in small agar or alginate beads.[8]

    • Surgically or non-surgically instill the beads into the trachea of the mice.[7] This method helps to establish a persistent, localized infection.

    • Initiate treatment after a period to allow for the establishment of chronic infection.

    • Assess bacterial load in the lungs, as well as markers of inflammation, at various time points.

3. Murine Skin/Wound Infection Model: This model is relevant for studying treatments for burn wound infections or other skin and soft-tissue infections.

  • Protocol:

    • Create a full-thickness skin wound on the back of the mouse.

    • Inoculate the wound with a specific CFU of P. aeruginosa.

    • Apply the test compound topically or administer it systemically.

    • Assess the bacterial burden in the wound tissue and monitor wound healing. A 3-log decrease in bacterial load compared to the control group is often considered a good in vivo activity.[9]

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[10][11] Key PK/PD indices for anti-pseudomonal agents include:

  • ƒAUC/MIC: The ratio of the free drug area under the concentration-time curve to the MIC. This is often the best predictor of efficacy for concentration-dependent antibiotics.[12]

  • ƒCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

  • %ƒT>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC, which is important for time-dependent antibiotics.

These parameters are determined by measuring drug concentrations in plasma and at the site of infection (e.g., epithelial lining fluid in the lung) over time in infected animals and correlating these exposures with the observed antibacterial effect.[6]

Visualizing Workflows and Pathways

Below are example diagrams representing common experimental workflows and the general mechanism of action for certain classes of antimicrobials that could be adapted once specific information about this compound is known.

G cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Model Selection cluster_pkpd PK/PD Analysis mic MIC/MBC Determination time_kill Time-Kill Kinetics mic->time_kill biofilm Anti-Biofilm Assays time_kill->biofilm acute Acute Pneumonia Model biofilm->acute chronic Chronic Lung Model skin Skin Infection Model pk Pharmacokinetics skin->pk pd Pharmacodynamics pk->pd dose Dose Optimization pd->dose final final dose->final Clinical Candidate start Novel Compound (this compound) start->mic G cluster_bacteria Pseudomonas aeruginosa outer_membrane Outer Membrane (LPS) inner_membrane Inner Membrane disruption Membrane Disruption outer_membrane->disruption cytoplasm Cytoplasm (Ribosomes, DNA) leakage Leakage of Cellular Contents inner_membrane->leakage compound Antimicrobial Peptide (Example) compound->outer_membrane Binds to LPS disruption->inner_membrane death Bacterial Cell Death leakage->death

References

Application Notes and Protocols for Assessing Cytokine Reduction with BC-1382

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a potent and specific small molecule inhibitor of the ubiquitin E3 ligase HECTD2.[1][2] By disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT1 (PIAS1), this compound prevents the ubiquitination and subsequent proteasomal degradation of PIAS1.[3][4] This stabilization of PIAS1 leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB, resulting in a significant reduction of cytokine release.[3][4][5] These application notes provide detailed protocols for assessing the cytokine reduction potential of this compound in in vitro cell-based assays.

Introduction

Chronic inflammation, often characterized by a "cytokine storm," is a key pathological feature of numerous diseases, including acute respiratory distress syndrome (ARDS) and sepsis.[3][4] The targeted inhibition of pro-inflammatory signaling pathways presents a promising therapeutic strategy. This compound offers a novel mechanism-based approach to mitigating excessive cytokine production by stabilizing the anti-inflammatory protein PIAS1.[3][5] This document outlines the protocols to quantify the inhibitory effect of this compound on the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with lipopolysaccharide (LPS).

Mechanism of Action: HECTD2-PIAS1 Signaling Pathway

HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for ubiquitination and subsequent degradation by the proteasome.[3][4] PIAS1 is a negative regulator of multiple inflammatory pathways, including the NF-κB signaling cascade.[3][4][5] In response to inflammatory stimuli like LPS, PIAS1 is degraded, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokine genes. This compound specifically inhibits the HECTD2-mediated degradation of PIAS1, thereby maintaining its suppressive function and reducing the inflammatory response.[3][5]

HECTD2_PIAS1_Pathway cluster_0 Normal Inflammatory Response cluster_1 With this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates HECTD2 HECTD2 TLR4->HECTD2 activates PIAS1 PIAS1 HECTD2->PIAS1 targets for ubiquitination Proteasome Proteasome PIAS1->Proteasome degradation NFkB NF-κB PIAS1->NFkB inhibits Ub Ubiquitin Ub->PIAS1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription BC1382 This compound HECTD2_i HECTD2 BC1382->HECTD2_i inhibits PIAS1_s PIAS1 (stabilized) HECTD2_i->PIAS1_s ubiquitination blocked NFkB_i NF-κB (inhibited) PIAS1_s->NFkB_i maintains inhibition Cytokines_r Reduced Cytokines NFkB_i->Cytokines_r transcription suppressed

Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on cytokine release and its interaction with the target protein.

ParameterValueCell Type/Assay
IC₅₀ (HECTD2/PIAS1 Interaction) ≈ 5 nMBiochemical Assay
IC₅₀ (PIAS1 Stabilization) ≈ 100 nMNon-stimulated cells
Effective Concentration (PIAS1 Restoration) 800 nMLPS-stimulated cells
In Vivo Efficacy 10 mg/kg (i.p.)LPS-stimulated mice

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cytokine Reduction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the steps to measure the effect of this compound on the production of pro-inflammatory cytokines by human PBMCs stimulated with LPS.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA Kit

  • Human IL-6 ELISA Kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a 10 mM stock solution.

    • Store the stock solution at -20°C.

    • Prepare working dilutions in complete RPMI 1640 medium just before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.

  • Isolation of Human PBMCs:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI 1640 medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour at 37°C in a 5% CO₂ incubator. Include a vehicle control (DMSO) and a no-treatment control.

  • LPS Stimulation:

    • After the pre-treatment period, stimulate the cells by adding 100 ng/mL of LPS to each well (except for the unstimulated control wells).

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[6][7]

  • Collection of Supernatants:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet.

    • Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Quantification by ELISA:

    • Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.[3]

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Data Analysis:

  • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

  • Plot the dose-response curve and determine the IC₅₀ value for the inhibition of each cytokine.

Experimental_Workflow cluster_workflow Experimental Workflow for Cytokine Reduction Assay start Start prep_bc1382 Prepare this compound Stock and Working Solutions start->prep_bc1382 isolate_pbmcs Isolate Human PBMCs prep_bc1382->isolate_pbmcs seed_cells Seed PBMCs in 96-well plate isolate_pbmcs->seed_cells pretreat Pre-treat with this compound (1 hour) seed_cells->pretreat stimulate Stimulate with LPS (16-24 hours) pretreat->stimulate collect_supernatants Collect Supernatants stimulate->collect_supernatants cytokine_quant Quantify Cytokines (ELISA) collect_supernatants->cytokine_quant analyze_data Analyze Data (IC50 determination) cytokine_quant->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing cytokine reduction by this compound.

Troubleshooting

IssuePossible CauseSolution
High background in ELISA Insufficient washing, non-specific antibody bindingIncrease the number of wash steps. Use a blocking buffer.
Low cytokine levels in LPS-stimulated wells Inactive LPS, low cell viabilityUse a fresh batch of LPS. Check cell viability before seeding.
High variability between replicates Pipetting errors, uneven cell distributionUse calibrated pipettes. Ensure homogenous cell suspension before seeding.
This compound precipitation in media Low solubility of the compoundEnsure the final DMSO concentration is low (≤0.1%). Prepare fresh dilutions.

Conclusion

The protocols described in these application notes provide a robust framework for researchers to evaluate the efficacy of this compound in reducing pro-inflammatory cytokine production. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further investigate the therapeutic potential of targeting the HECTD2-PIAS1 axis for the treatment of inflammatory diseases.

References

Application Notes and Protocols for Studying NF-κB Signaling Pathways Using BC-1382

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BC-1382, a potent and specific inhibitor of the E3 ubiquitin ligase HECTD2, to investigate the NF-κB signaling pathway. This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate your research and drug development efforts in inflammation and related therapeutic areas.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the HECTD2 E3 ubiquitin ligase, thereby disrupting its interaction with the Protein Inhibitor of Activated STAT 1 (PIAS1). Under normal inflammatory conditions, HECTD2 ubiquitinates PIAS1, leading to its proteasomal degradation. PIAS1 is a critical negative regulator of the NF-κB signaling pathway. By inhibiting HECTD2, this compound stabilizes PIAS1 protein levels, which in turn suppresses NF-κB activation and the subsequent expression of pro-inflammatory genes. This targeted mechanism of action makes this compound a valuable tool for studying the intricacies of NF-κB regulation and for the development of novel anti-inflammatory therapeutics.

dot

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates HECTD2 HECTD2 PIAS1 PIAS1 HECTD2->PIAS1 ubiquitinates Ub Ubiquitin PIAS1->NFkB inhibits PIAS1->Proteasome degradation BC1382 This compound BC1382->HECTD2 inhibits DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Caption: this compound inhibits HECTD2, stabilizing PIAS1 to suppress NF-κB signaling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and activity.

ParameterValueNotesReference
IC₅₀ (HECTD2/PIAS1 Interaction) ≈ 5 nMIn vitro biochemical assay measuring the disruption of the HECTD2 and PIAS1 protein interaction.
IC₅₀ (PIAS1 Protein Level Increase) ≈ 100 nMIn a non-stimulus condition, the concentration of this compound required to increase PIAS1 protein levels by 50%.
Effective Concentration (PIAS1 Rescue) 800 nMConcentration at which this compound suppresses LPS-induced PIAS1 degradation and restores protein levels.
In Vivo Efficacious Dose (Mouse Model) 10 mg/kg (i.p.)Intraperitoneal injection in LPS- and P. aeruginosa-induced lung inflammation models.

Experimental Protocols

Detailed protocols for key experiments to study the effects of this compound on the NF-κB signaling pathway are provided below.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

Workflow Diagram:

dot

cluster_workflow Luciferase Assay Workflow A 1. Seed Cells (e.g., HEK293T) in 96-well plate B 2. Transfect with NF-κB Luciferase Reporter Plasmid A->B C 3. Pre-treat with This compound (various concentrations) B->C D 4. Stimulate with LPS or TNF-α C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G

Caption: Workflow for the NF-κB luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • LPS or TNF-α

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Prepare a solution of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) in culture medium. Add 10 µL of the stimulant to each well (except for the unstimulated control). Incubate for 6-8 hours.

  • Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.

  • Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the firefly luminescence using a luminometer. Subsequently, add 100 µL of Stop & Glo® Reagent (or equivalent) and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Western Blot Analysis

This protocol is designed to detect changes in the protein levels of key components of the NF-κB pathway following treatment with this compound.

Workflow Diagram:

dot

cluster_workflow Western Blot Workflow A 1. Cell Treatment (this compound +/- LPS) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H

Caption: Workflow for Western Blot analysis.

Materials:

  • RAW 264.7 or similar macrophage cell line

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Recommended Primary Antibodies:

Target ProteinSuggested DilutionSupplier (Example)
HECTD21:1000Abcam (ab12345)
PIAS11:1000Cell Signaling (D5B2)
Phospho-NF-κB p65 (Ser536)1:1000Cell Signaling (93H1)
NF-κB p651:1000Cell Signaling (D14E12)
IκBα1:1000Cell Signaling (44D4)
β-actin (Loading Control)1:5000Sigma-Aldrich (A5441)

Procedure:

  • Cell Treatment: Plate cells and treat with this compound (e.g., 100 nM, 800 nM) for 2 hours, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate that this compound disrupts the interaction between HECTD2 and PIAS1.

Workflow Diagram:

dot

cluster_workflow Co-Immunoprecipitation Workflow A 1. Cell Treatment (this compound) B 2. Cell Lysis (non-denaturing) A->B C 3. Pre-clearing Lysate B->C D 4. Immunoprecipitation (e.g., anti-HECTD2) C->D E 5. Wash Beads D->E F 6. Elution E->F G 7. Western Blot (for PIAS1) F->G

Caption: Workflow for Co-Immunoprecipitation.

Materials:

  • Cells expressing HECTD2 and PIAS1

  • This compound

  • Non-denaturing lysis buffer

  • Protein A/G magnetic beads

  • Primary antibody for IP (e.g., anti-HECTD2)

  • Primary antibody for Western Blot (e.g., anti-PIAS1)

  • IgG control antibody

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 800 nM) for 2-4 hours. Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HECTD2 antibody or an IgG control overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.

  • Washing and Elution: Wash the beads several times with lysis buffer. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using an anti-PIAS1 antibody to detect the co-precipitated PIAS1. A decrease in the PIAS1 band in the this compound treated sample compared to the control indicates disruption of the HECTD2-PIAS1 interaction.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed effects of this compound on NF-κB signaling are not due to cytotoxicity.

Workflow Diagram:

dot

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound (various concentrations) A->B C 3. Add MTT Reagent B->C D 4. Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the same duration as your primary experiments (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Conclusion

This compound is a powerful and specific tool for the investigation of the HECTD2-PIAS1-NF-κB signaling axis. The protocols and data presented in these application notes provide a solid framework for researchers to explore the therapeutic potential of targeting this pathway in inflammatory diseases and cancer. As with any experimental system, optimization of the provided protocols for your specific cell lines and experimental conditions is recommended for achieving the most robust and reproducible results.

Application Notes and Protocols for BC-1382 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the commercial sources, purity, and detailed protocols for the use of BC-1382 in research applications. This compound is a potent and specific small molecule inhibitor of the HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2), a key regulator of inflammatory signaling pathways.

Commercial Sources and Purity

This compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for obtaining reliable and reproducible experimental results. Researchers should always request a certificate of analysis from the supplier to confirm the purity of their specific lot.

SupplierCatalog NumberPurity
MedchemExpressHY-W062696>98%
BioCatT8564Not specified

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by specifically inhibiting the E3 ubiquitin ligase activity of HECTD2. HECTD2 targets the Protein Inhibitor of Activated STAT 1 (PIAS1) for ubiquitination and subsequent proteasomal degradation. PIAS1 is a crucial negative regulator of inflammatory signaling, primarily by inhibiting the activity of the transcription factors NF-κB and STAT1.

Under inflammatory conditions, the degradation of PIAS1 by HECTD2 is enhanced, leading to increased NF-κB and STAT1 activity and the subsequent transcription of pro-inflammatory cytokines. By inhibiting HECTD2, this compound prevents the degradation of PIAS1, thereby suppressing the inflammatory cascade.[1][2]

Below is a diagram illustrating the HECTD2/PIAS1 signaling pathway and the mechanism of action of this compound.

HECTD2_PIAS1_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates HECTD2 HECTD2 PIAS1 PIAS1 HECTD2->PIAS1 binds Ub Ubiquitin PIAS1->Ub ubiquitinates Proteasome Proteasome PIAS1->Proteasome Ub->Proteasome targets for degradation NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_Genes activates STAT1_nuc STAT1 STAT1_nuc->Pro_inflammatory_Genes activates PIAS1_nuc PIAS1 PIAS1_nuc->NFkB_nuc inhibits PIAS1_nuc->STAT1_nuc inhibits BC1382 This compound BC1382->HECTD2 inhibits

Caption: HECTD2/PIAS1 signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Ubiquitination Assay

This assay is used to determine the ability of HECTD2 to ubiquitinate PIAS1 and the inhibitory effect of this compound.

Materials:

  • Recombinant human HECTD2 protein

  • Recombinant human PIAS1 protein

  • Recombinant human E1 ubiquitin-activating enzyme (UBE1)

  • Recombinant human E2 ubiquitin-conjugating enzyme (UbcH5c)

  • Biotinylated ubiquitin

  • This compound

  • Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)

  • Streptavidin-coated plates

  • Anti-PIAS1 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare the ubiquitination reaction mixture in a microcentrifuge tube containing ubiquitination buffer, E1, E2, biotinylated ubiquitin, and PIAS1.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

  • Initiate the reaction by adding HECTD2.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Transfer the reaction products to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture biotinylated ubiquitin-conjugated proteins.

  • Wash the plate three times with wash buffer (e.g., PBST).

  • Add anti-PIAS1 antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add HRP-conjugated secondary antibody.

  • After another wash, add chemiluminescent substrate and measure the signal using a plate reader.

Expected Results: A decrease in the chemiluminescent signal with increasing concentrations of this compound indicates the inhibition of HECTD2-mediated PIAS1 ubiquitination.

In_Vitro_Ubiquitination_Workflow A Prepare Reaction Mix (E1, E2, Biotin-Ub, PIAS1) B Add this compound or DMSO A->B C Initiate with HECTD2 B->C D Incubate at 37°C C->D E Stop Reaction D->E F Capture on Streptavidin Plate E->F G Detect with Anti-PIAS1 Ab F->G H Measure Chemiluminescence G->H

Caption: In Vitro Ubiquitination Assay Workflow.

PIAS1 Protein Stability Assay

This assay measures the effect of this compound on the stability of PIAS1 protein in cells.

Materials:

  • Cell line of interest (e.g., A549, RAW 264.7)

  • Complete cell culture medium

  • Cycloheximide (CHX)

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Anti-PIAS1 antibody

  • Anti-β-actin antibody (loading control)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with this compound or DMSO for a predetermined time (e.g., 4 hours).

  • Add cycloheximide (a protein synthesis inhibitor) to all wells to a final concentration of 10-50 µg/mL. This marks time zero.

  • Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.

  • Probe the membrane with anti-PIAS1 and anti-β-actin antibodies.

  • Quantify the band intensities and normalize the PIAS1 signal to the β-actin signal.

  • Plot the normalized PIAS1 levels against time to determine the protein half-life.

Expected Results: Treatment with this compound is expected to increase the half-life of PIAS1 protein compared to the DMSO control, indicating its stabilization.

In Vivo Mouse Model of LPS-Induced Acute Lung Injury

This model is used to evaluate the in vivo efficacy of this compound in an inflammatory disease model.

Materials:

  • 8-10 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection one hour before LPS challenge.[3]

  • Anesthetize mice and intratracheally instill LPS (e.g., 1-5 mg/kg in sterile saline). A control group should receive saline only.

  • At a predetermined time point after LPS challenge (e.g., 6 or 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

  • Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Count the total number of cells in the BAL fluid.

  • Measure the protein concentration in the BAL fluid supernatant as an indicator of lung vascular permeability.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using ELISA.

  • The lungs can also be harvested for histological analysis.

Expected Results: Mice treated with this compound are expected to show a significant reduction in BAL fluid cell count, protein concentration, and pro-inflammatory cytokine levels compared to the vehicle-treated LPS group, indicating the attenuation of lung inflammation.[3]

In_Vivo_ALI_Workflow A Acclimatize Mice B Administer this compound or Vehicle (i.p.) A->B C LPS Instillation (intratracheal) B->C D Euthanize and Collect BAL Fluid C->D E Analyze BAL Fluid: - Cell Count - Protein Concentration - Cytokines (ELISA) D->E F Histological Analysis of Lungs D->F

Caption: In Vivo Acute Lung Injury Model Workflow.

References

Troubleshooting & Optimization

BC-1382 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling BC-1382. The following question-and-answer-style guides address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2.[1][2] It functions by disrupting the interaction between HECTD2 and PIAS1 (Protein Inhibitor of Activated STAT 1), leading to increased PIAS1 protein stability.[1] This activity has been shown to attenuate lung inflammation induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa, highlighting its anti-inflammatory properties.[1][2]

Q2: I'm having trouble dissolving this compound powder in DMSO. What should I do?

A2: This is a common issue. While this compound is highly soluble in DMSO, the dissolution rate can be slow. To facilitate dissolution, it is recommended to use ultrasonic treatment (sonication).[1][2] Gently warming the solution may also help. Additionally, ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1][3]

Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer for my in vitro assay. Why did this happen and how can I prevent it?

A3: This phenomenon, often called "crashing out," is common for compounds that are highly soluble in organic solvents like DMSO but have low aqueous solubility.[4] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, consider the following:

  • Lower the final DMSO concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (typically below 1%).[4]

  • Use a co-solvent system: For some applications, using a mixture of solvents can improve solubility.

  • pH adjustment: The solubility of many small molecules is pH-dependent.[4][5] If your compound has ionizable groups, adjusting the pH of your aqueous buffer may increase its solubility.

  • Inclusion complexes: For certain applications, using cyclodextrins like SBE-β-CD can form inclusion complexes that are more water-soluble.[1][4]

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: For stock solutions, use anhydrous DMSO. Based on supplier data, concentrations of up to 125 mg/mL (272.00 mM) in DMSO are achievable, though sonication is recommended to ensure complete dissolution.[1]

  • Storage of Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[1]

  • Storage of Stock Solutions: Once dissolved in DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO125 mg/mL272.00 mMUltrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is crucial as the compound is sensitive to moisture.[1]
DMSO55 mg/mL119.68 mMSonication is recommended.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 459.56 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock, you will need 45.96 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes.

  • Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is based on supplier recommendations and yields a clear solution for administration.[1][2]

  • Prepare a DMSO stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Sequential Mixing: For a 1 mL final volume, follow these steps in order, ensuring the solution is clear before adding the next component:

    • To 400 µL of PEG300, add 100 µL of your DMSO stock solution. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture. Mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Final Concentration: This procedure results in a 2 mg/mL working solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

Signaling Pathway of this compound

BC1382_Pathway cluster_0 Normal Inflammatory Signaling cluster_1 Inhibition by this compound HECTD2 HECTD2 (E3 Ligase) PIAS1 PIAS1 HECTD2->PIAS1 binds Proteasome Proteasome PIAS1->Proteasome Degradation Ub Ubiquitin Ub->PIAS1 Ubiquitination Inflammation Pro-inflammatory Cytokine Release Proteasome->Inflammation leads to BC1382 This compound HECTD2_inhibited HECTD2 BC1382->HECTD2_inhibited inhibits PIAS1_stable PIAS1 (Stabilized) HECTD2_inhibited->PIAS1_stable binding blocked Inflammation_reduced Inflammation Reduced PIAS1_stable->Inflammation_reduced suppresses

Caption: Mechanism of this compound in reducing inflammation.

Troubleshooting Workflow for Solubility Issues

Caption: Decision tree for solving this compound solubility problems.

References

potential off-target effects of HECTD2 inhibition by BC-1382

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HECTD2 inhibitor, BC-1382. The information is tailored for scientists and drug development professionals investigating the therapeutic potential and cellular functions of HECTD2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and specific small-molecule inhibitor of the HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2).[1] It functions by disrupting the protein-protein interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT 1 (PIAS1).[1] This inhibition prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1.[2] Consequently, PIAS1 protein levels are stabilized, leading to the suppression of pro-inflammatory signaling pathways.[1][2]

Q2: What are the known on-target effects of this compound in cellular and in vivo models?

In experimental models, this compound has demonstrated significant anti-inflammatory activity.[1] Key on-target effects include:

  • Increased protein stability of PIAS1.[1]

  • Suppression of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine release in human peripheral blood mononuclear cells (PBMCs).[1]

  • Attenuation of lung inflammation in mouse models of acute lung injury induced by LPS or Pseudomonas aeruginosa.[1][2]

  • Reduction in lavage protein concentrations, cell counts, and inflammatory cell infiltrates in the lungs of treated mice.[1]

Q3: Is there any published data on the off-target effects or a selectivity profile for this compound?

Currently, comprehensive public data on the broad selectivity profiling of this compound against a panel of other HECT E3 ligases or other protein families is limited. One study noted that at concentrations effective for PIAS1 stabilization, the protein levels of PIAS3, PIAS4, and HECTD2 itself appeared to be unchanged. While this provides some initial indication of specificity, it is not a comprehensive off-target analysis. Researchers should exercise caution and consider the possibility of off-target effects in their experimental interpretations.

Q4: What are potential off-target pathways to consider when using this compound?

Given that this compound targets the HECT domain of HECTD2, there is a theoretical potential for cross-reactivity with other HECT E3 ligases, as they share a conserved catalytic domain.[2] The human genome contains approximately 28 HECT E3 ligases, which are involved in a wide array of cellular processes, including protein trafficking, DNA damage response, and cell proliferation.[3] Any observed phenotypes that are inconsistent with the known functions of HECTD2 or PIAS1 should be investigated for potential off-target effects.

Q5: How can I experimentally assess the potential off-target effects of this compound in my model system?

To investigate potential off-target effects of this compound, researchers can employ several strategies:

  • Use a structurally unrelated HECTD2 inhibitor: If available, comparing the phenotype of this compound treatment with that of a different HECTD2 inhibitor can help distinguish on-target from off-target effects.

  • HECTD2 knockdown or knockout: A powerful control is to compare the effects of this compound with genetic silencing of HECTD2 (e.g., using siRNA, shRNA, or CRISPR/Cas9). An on-target effect should be phenocopied by HECTD2 depletion.

  • Rescue experiments: In a HECTD2-knockout background, this compound should have no effect if its mechanism is solely through HECTD2 inhibition.

  • Proteomics approaches: Unbiased mass spectrometry-based proteomics can be used to identify changes in the ubiquitination landscape or protein stability profiles of cells treated with this compound, potentially revealing unexpected substrates.

  • Kinase or ligase panel screening: For comprehensive off-target profiling, this compound can be screened against a commercial panel of recombinant E3 ligases or kinases.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or no effect on PIAS1 stability 1. Compound inactivity: Improper storage or handling of this compound may have led to degradation. 2. Suboptimal concentration: The effective concentration of this compound can vary between cell types. 3. Low HECTD2 expression: The cell line used may have low endogenous expression of HECTD2.1. Ensure this compound is stored at -20°C for up to 3 years (powder) or -80°C for up to 6 months (in solvent). 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for PIAS1 stabilization is approximately 100 nM. 3. Verify HECTD2 expression in your cell line by western blot or qPCR.
Cell toxicity or unexpected morphological changes 1. Off-target effects: this compound may be interacting with other cellular targets, leading to toxicity. 2. High concentration: The concentration of this compound used may be too high for the specific cell line. 3. Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity.1. Refer to the FAQ on assessing off-target effects. Consider using a lower concentration of this compound. 2. Perform a dose-response experiment to determine the toxicity threshold. 3. Include a vehicle-only control in your experiments to rule out solvent effects.
Discrepancy between this compound and HECTD2 knockdown phenotypes 1. Incomplete knockdown: The HECTD2 knockdown may not be efficient enough to produce the same phenotype as the inhibitor. 2. Off-target effects of this compound: The inhibitor may have effects independent of HECTD2. 3. Off-target effects of knockdown: The knockdown reagent (e.g., siRNA) may have its own off-target effects.1. Validate the efficiency of HECTD2 knockdown by western blot. Test multiple knockdown sequences. 2. This suggests a potential off-target effect of this compound. Further investigation is warranted. 3. Use multiple, independent siRNA/shRNA sequences to confirm the phenotype.

Quantitative Data Summary

Parameter Value Assay Condition Reference
This compound IC50 (HECTD2/PIAS1 interaction) ~ 5 nMIn vitro disruption of HECTD2/PIAS1 interaction[1]
This compound IC50 (PIAS1 protein stabilization) ~ 100 nMIncreased PIAS1 protein level in a non-stimulus condition[1]
Effective concentration for PIAS1 restoration 800 nMSuppression of LPS-induced PIAS1 degradation[1]
In vivo dosage 10 mg/kgIntraperitoneal injection in mice[1]

Experimental Protocols

Protocol 1: Western Blot for PIAS1 Stabilization

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500, 800 nM) for the desired duration (e.g., 6-24 hours). If studying inflammatory conditions, co-treat with LPS (e.g., 1 µg/mL).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PIAS1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Workflows

HECTD2_PIAS1_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_signaling Intracellular Signaling cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS GSK3b GSK3β LPS->GSK3b activates PIAS1 PIAS1 GSK3b->PIAS1 phosphorylates HECTD2 HECTD2 PIAS1->HECTD2 binds Proteasome Proteasome PIAS1->Proteasome degradation NFkB NF-κB PIAS1->NFkB inhibits Ub Ubiquitin HECTD2->Ub recruits Ub->PIAS1 ubiquitinates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription BC1382 This compound BC1382->HECTD2 inhibits Inflammation Inflammation Cytokines->Inflammation

Caption: HECTD2-mediated degradation of PIAS1 and its inhibition by this compound.

Off_Target_Workflow cluster_controls On-Target Validation cluster_unbiased Unbiased Screening start Unexpected Phenotype Observed with this compound knockdown HECTD2 Knockdown (siRNA/shRNA) start->knockdown proteomics Ubiquitinomics or Proteomics Analysis start->proteomics screening E3 Ligase/Kinase Panel Screening start->screening phenocopy Does Knockdown Phenocopy this compound? knockdown->phenocopy rescue Treat HECTD2 KO/KD with this compound phenocopy->rescue No conclusion_on Phenotype is Likely On-Target phenocopy->conclusion_on Yes no_effect Is the Effect Abolished? rescue->no_effect no_effect->conclusion_on Yes conclusion_off Phenotype is Likely Off-Target no_effect->conclusion_off No proteomics->conclusion_off screening->conclusion_off

Caption: Workflow for investigating potential off-target effects of this compound.

References

improving the stability of BC-1382 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: BC-1382 Stability >

Disclaimer: As this compound is a hypothetical compound designation, this guide is based on established principles for improving the stability of novel small molecule compounds in common experimental buffers. The troubleshooting advice, protocols, and data are illustrative and should be adapted to your specific molecule.

Troubleshooting Guides and FAQs

This section addresses common issues researchers face regarding compound stability in aqueous buffers.

Q1: My this compound solution becomes cloudy or shows visible precipitate after dilution into my aqueous assay buffer. What's happening and how can I fix it?

A1: This indicates that this compound is precipitating out of solution, likely because its concentration has exceeded its thermodynamic solubility limit in the final buffer composition.[1][2] Poorly water-soluble compounds often fall out of solution when a concentrated DMSO stock is diluted into an aqueous medium.[3]

Troubleshooting Steps:

  • Reduce Final Concentration: Determine if your assay is sensitive enough to work at a lower, more soluble concentration of this compound.

  • Optimize Co-Solvent (DMSO) Concentration: While high DMSO concentrations can be toxic to cells, ensure your final DMSO concentration is sufficient to aid solubility. It is often recommended to keep the final DMSO concentration below 0.5% in cellular assays, but this is system-dependent.[2] Include an identical vehicle control in your experiments.

  • Perform a Kinetic Solubility Assay: This will determine the maximum soluble concentration of this compound in your specific buffer under assay conditions. (See Protocol 1).

  • Consider Formulation Aids: If your experiment allows, excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants can be used to create formulations that improve aqueous solubility.[3]

Q2: I'm observing a decrease in the biological activity of this compound in my assay over time, leading to inconsistent results. Could this be a stability issue?

A2: Yes, a time-dependent loss of activity is a classic sign of compound instability.[3][4] The compound may be degrading in the experimental buffer due to factors like pH, temperature, or oxidative conditions.[5]

Troubleshooting Steps:

  • Assess Stability in Assay Buffer: Incubate this compound in your complete assay buffer (without cells or target proteins) at the experimental temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), measure the concentration of the parent compound using an analytical method like HPLC or LC-MS/MS.[3][6] This will directly quantify its chemical stability.

  • Evaluate pH-Dependent Stability: The pH of your buffer can catalyze hydrolytic degradation.[6] Test the stability of this compound in buffers with different pH values to identify an optimal range for your experiments. (See Protocol 2).

  • Minimize Exposure to Harsh Conditions: Protect your solutions from light by using amber vials and minimize exposure to air to reduce the risk of photolytic degradation and oxidation.[6][7] If oxidation is suspected, consider adding antioxidants if they are compatible with your assay system.[4]

  • Check for Adsorption: Highly lipophilic compounds can adsorb to plastic labware, reducing the effective concentration.[5] Consider using low-adhesion plates or adding a small amount of a non-ionic surfactant to your buffer.[4]

Q3: How should I prepare and store my stock solutions of this compound to ensure long-term integrity?

A3: Proper storage and handling are critical for preventing degradation and ensuring reproducible results.[8][9]

Best Practices:

  • Solvent Choice: Use high-purity, anhydrous DMSO for your primary stock solution. Water content in DMSO can facilitate degradation over time.[3]

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[7] Lower temperatures slow down chemical degradation processes.[10]

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[3][8]

  • Inert Atmosphere: For compounds highly sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

  • Purity Checks: Periodically check the purity of your stock solution using HPLC or LC-MS to confirm its integrity, especially for long-term studies.[3]

Data Presentation: Stability of this compound

The following tables present illustrative data for the stability of this compound under various conditions.

Table 1: Kinetic Solubility of this compound in Common Assay Buffers This table shows the maximum soluble concentration of this compound when a 10 mM DMSO stock is diluted into the buffer and incubated for 2 hours at room temperature.

Buffer System (pH 7.4)Final DMSO (%)Max Soluble Concentration (µM)Observations
Phosphate-Buffered Saline (PBS)1.0%12.5Precipitation observed ≥ 15 µM
HEPES-Buffered Saline (HBS)1.0%18.0Precipitation observed ≥ 20 µM
Tris-HCl (50 mM)1.0%25.0Clear solution up to 20 µM
RPMI-1640 + 10% FBS0.5%45.0Serum proteins aid solubility

Table 2: pH-Dependent Stability of this compound This table shows the percentage of this compound remaining after a 24-hour incubation at 37°C in buffers of varying pH. Analysis was performed by HPLC-UV.

Buffer SystempH% this compound Remaining (24h)Major Degradant Peak Area (%)
50 mM Citrate Buffer5.098.2%< 1%
50 mM Phosphate Buffer6.595.5%3.1%
50 mM Phosphate Buffer7.482.1%15.8%
50 mM Carbonate Buffer9.045.3%49.5%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the apparent solubility of this compound in a selected buffer when introduced from a DMSO stock solution.

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plate

  • Plate reader capable of UV absorbance measurements

Methodology:

  • Prepare a serial dilution of the this compound DMSO stock in a 96-well polypropylene plate.

  • Add a small volume of each DMSO stock concentration to the assay buffer in a separate 96-well plate to achieve the desired final concentrations. Ensure the final DMSO percentage is constant across all wells (e.g., 1%).[5]

  • Incubate the plate at room temperature for 2 hours with gentle shaking to allow the solution to reach equilibrium.[5]

  • Transfer the solutions to the 96-well filter plate placed on top of the UV-transparent collection plate.

  • Centrifuge the plate assembly to separate any precipitated compound from the soluble fraction.[5]

  • Measure the UV absorbance of the filtrate in the collection plate at a predetermined wavelength suitable for this compound.

  • Calculate the concentration of the soluble compound by comparing the absorbance to a standard curve prepared in the same buffer. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: pH-Dependent Stability Study

Objective: To evaluate the chemical stability of this compound across a range of pH values over time.

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • A series of buffers covering a range of pH values (e.g., pH 4.0, 5.0, 6.5, 7.4, 9.0)

  • Calibrated incubator set to 37°C

  • Amber glass vials

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Acetonitrile (ACN) for quenching

Methodology:

  • Working Solution Preparation: Dilute the this compound DMSO stock into each test buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<1%) to minimize its effect.[6]

  • Incubation: Aliquot the working solutions into sealed, amber glass vials to protect from light.[6] Place the vials in an incubator at 37°C. Prepare a control sample wrapped in foil to assess photostability.[6]

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial. The T=0 sample should be processed immediately after preparation.[6]

  • Quenching: Immediately stop the degradation reaction by mixing the collected sample with an equal volume of ice-cold acetonitrile. This precipitates proteins and halts chemical reactions. Store quenched samples at -20°C until analysis.[6][11]

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of the remaining parent compound (this compound).

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. This will reveal the pH at which the compound is most stable.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Inconsistent Assay Results or Precipitation Observed check_sol Is Compound Precipitation Visible? start->check_sol sol_yes YES check_sol->sol_yes YES sol_no NO check_sol->sol_no NO check_act Is there a Time-Dependent Loss of Activity? act_yes YES check_act->act_yes YES act_no NO check_act->act_no NO protocol1 Action: Perform Kinetic Solubility Assay (Protocol 1) sol_yes->protocol1 sol_no->check_act sol_result Is Cmpd Conc > Solubility Limit? protocol1->sol_result sol_res_yes YES sol_result->sol_res_yes YES sol_res_no NO sol_result->sol_res_no NO reduce_conc Solution: 1. Lower Compound Conc. 2. Optimize Buffer/Co-solvent sol_res_yes->reduce_conc sol_res_no->check_act protocol2 Action: Perform Buffer Stability Study (Protocol 2) act_yes->protocol2 other_issues Consider Other Issues: - Target Instability - Assay Interference - Pipetting Error act_no->other_issues stab_result Is Compound Degrading? protocol2->stab_result stab_res_yes YES stab_result->stab_res_yes YES stab_res_no NO stab_result->stab_res_no NO optimize_ph Solution: 1. Optimize Buffer pH 2. Protect from Light/Air 3. Store Properly stab_res_yes->optimize_ph stab_res_no->other_issues

Caption: Troubleshooting workflow for diagnosing this compound stability issues.

SignalingPathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target) KinaseA->KinaseB Activates KinaseC Kinase C KinaseB->KinaseC Activates TF Transcription Factor KinaseC->TF Activates GeneExp Gene Expression (Cell Proliferation) TF->GeneExp BC1382 This compound BC1382->KinaseB Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

ExperimentalWorkflow prep 1. Prepare Buffers (Varying pH) stock 2. Prepare this compound Working Solutions prep->stock incubate 3. Incubate Samples at 37°C (T = 0, 2, 4... 48h) stock->incubate quench 4. Quench Reaction with Cold ACN incubate->quench analyze 5. Analyze Samples via HPLC or LC-MS/MS quench->analyze data 6. Plot % Remaining vs. Time analyze->data

References

troubleshooting inconsistent results in BC-1382 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BC-1382, a potent inhibitor of the E3 ubiquitin ligase HECTD2. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets the HECT E3 ubiquitin ligase HECTD2. It functions by disrupting the interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT 1 (PIAS1).[1] HECTD2 normally ubiquitinates PIAS1, marking it for proteasomal degradation.[2] By inhibiting this interaction, this compound prevents the degradation of PIAS1, leading to its accumulation.[1] PIAS1 is a key negative regulator of inflammatory signaling pathways, such as NF-κB.[2] Therefore, this compound ultimately suppresses pro-inflammatory cytokine production.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible results.

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent (-80°C)-80°C6 months
In Solvent (-20°C)-20°C1 month

For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: this compound has specific solubility characteristics that must be considered for experimental setup.

Experiment TypeSolventConcentrationPreparation Notes
In Vitro DMSOUp to 125 mg/mL (272.00 mM)Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]
In Vivo (Intraperitoneal) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLAdd each solvent sequentially and ensure the solution is clear before adding the next.[1]
In Vivo (Intraperitoneal) 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLMix the DMSO stock solution with the SBE-β-CD solution.[1]
In Vivo (Intraperitoneal) 10% DMSO, 90% Corn oil≥ 2.08 mg/mLThis formulation is not recommended for studies longer than two weeks.[1]

Troubleshooting Inconsistent Results

Issue 1: Reduced or No this compound Activity in Cell-Based Assays
Possible Cause Troubleshooting Suggestion
Compound Precipitation: this compound may precipitate out of solution, especially in aqueous culture media.- Visually inspect media for any precipitate after adding this compound. - Prepare a fresh stock solution in anhydrous DMSO. - Consider using a lower final concentration of this compound. - Ensure the final DMSO concentration in your cell culture is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Incorrect Dosing: The effective concentration may vary between cell lines.- Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions. The reported IC50 for increasing PIAS1 levels is approximately 100 nM, while for suppressing LPS-induced PIAS1 degradation it is around 800 nM.[1]
Cell Line Insensitivity: The cell line may not express HECTD2 or PIAS1 at sufficient levels.- Confirm the expression of HECTD2 and PIAS1 in your cell line using Western blot or qPCR. - Choose a cell line known to have an active HECTD2/PIAS1 pathway, such as peripheral blood mononuclear cells (PBMCs) or lung epithelial cells.[1][2]
Issue 2: High Variability in LPS-Induced Cytokine Release Assays
Possible Cause Troubleshooting Suggestion
LPS Potency and Purity: Different sources and batches of lipopolysaccharide (LPS) can have varying potency.- Use a consistent source and lot number of LPS for all experiments. - Perform a dose-response experiment to determine the optimal LPS concentration for stimulating your cells.
Cell Health and Density: The inflammatory response can be affected by cell confluency and overall health.- Plate cells at a consistent density for all experiments. - Ensure cells are healthy and in the logarithmic growth phase before stimulation.
Timing of this compound Treatment: The timing of inhibitor addition relative to LPS stimulation is crucial.- Typically, pre-incubate cells with this compound for a specific period (e.g., 1-2 hours) before adding LPS to allow for target engagement.
Issue 3: Inconsistent Results in In Vivo Studies
Possible Cause Troubleshooting Suggestion
Poor Compound Bioavailability: The formulation of this compound may not be optimal for the chosen route of administration.- Ensure the in vivo formulation is prepared correctly, with all components fully dissolved.[1] - Prepare fresh formulations daily. - Consider alternative routes of administration if intraperitoneal injection is not effective.
Animal-to-Animal Variability: Biological differences between animals can lead to varied responses.- Use a sufficient number of animals per group to ensure statistical power. - Ensure animals are age and sex-matched.
Timing of Dosing and Sample Collection: The pharmacokinetic and pharmacodynamic profile of this compound will influence the optimal timing.- Conduct a pilot study to determine the optimal time points for dosing and sample collection to observe the desired effect.

Experimental Protocols

Protocol 1: In Vitro Analysis of PIAS1 Stability

This protocol details the steps to assess the effect of this compound on PIAS1 protein levels in cultured cells.

  • Cell Plating: Plate your chosen cell line (e.g., A549 lung epithelial cells) in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 100, 200, 400, 800 nM) in fresh culture medium. Include a vehicle control (DMSO).

  • LPS Stimulation (Optional): To examine the effect on LPS-induced degradation, pre-treat with this compound for 1-2 hours, then add LPS (e.g., 1 µg/mL) for the desired time (e.g., 4-6 hours).

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PIAS1 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the relative PIAS1 protein levels.

Protocol 2: In Vivo Mouse Model of LPS-Induced Lung Inflammation

This protocol outlines the procedure for evaluating the efficacy of this compound in a mouse model of acute lung injury.[1]

  • Animal Acclimatization: Acclimate C57BL/6J mice for at least one week before the experiment.

  • This compound Administration:

    • Prepare the in vivo formulation of this compound as described in the "FAQs" section.

    • Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.[1]

  • LPS Challenge: After a predetermined time following this compound administration (e.g., 1 hour), challenge the mice with an intratracheal instillation of LPS (e.g., 3 mg/kg).[2]

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 18-24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL):

    • Perform a bronchoalveolar lavage with sterile saline.

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Analysis:

    • Cell Count: Count the total number of cells in the BAL fluid.

    • Protein Concentration: Measure the protein concentration in the BAL fluid supernatant as an indicator of lung permeability.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA or a multiplex assay.

    • Histology: Fix and section the lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

Visualizations

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_nucleus Nucleus Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB NF-κB NFkB->Proinflammatory_Cytokines Upregulates PIAS1 PIAS1 PIAS1->NFkB Inhibits Proteasome Proteasome PIAS1->Proteasome Degradation HECTD2 HECTD2 HECTD2->PIAS1 Ubiquitinates Ub Ubiquitin HECTD2->Ub BC1382 This compound BC1382->HECTD2 Inhibits LPS LPS LPS->NFkB Activates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro: PIAS1 Stability Assay cluster_invivo In Vivo: LPS-Induced Lung Inflammation plate_cells Plate Cells treat_bc1382 Treat with this compound (or Vehicle) plate_cells->treat_bc1382 stimulate_lps Stimulate with LPS (Optional) treat_bc1382->stimulate_lps lyse_cells Lyse Cells stimulate_lps->lyse_cells western_blot Western Blot for PIAS1 & Loading Control lyse_cells->western_blot analyze_results Analyze PIAS1 Levels western_blot->analyze_results administer_bc1382 Administer this compound (or Vehicle) to Mice challenge_lps Intratracheal LPS Challenge administer_bc1382->challenge_lps collect_samples Collect BAL Fluid and Lung Tissue challenge_lps->collect_samples analyze_bal Analyze BAL Fluid: - Cell Count - Protein - Cytokines collect_samples->analyze_bal analyze_histology Histological Analysis of Lung Tissue collect_samples->analyze_histology

Caption: Experimental workflows for this compound.

References

Technical Support Center: Assessing BC-1382 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxic effects of BC-1382 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of the HECT domain E3 ubiquitin ligase, HECTD2.[1] It functions by disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT-1 (PIAS1).[1] This inhibition prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1.[2] Consequently, this compound treatment leads to an increase in the intracellular levels and stability of the PIAS1 protein.[1] Given that PIAS1 is a negative regulator of inflammatory pathways, such as NF-κB, the primary characterized effect of this compound is anti-inflammatory.[2][3]

Q2: Is cytotoxicity an expected outcome when using this compound?

While the primary described activity of this compound is anti-inflammatory, it can exhibit cytostatic effects in certain cell types. HECTD2 has been shown to drive the proliferation of human and murine melanoma cells by accelerating the cell cycle.[4] Therefore, inhibition of HECTD2 with this compound can lead to a deceleration of cell proliferation, manifesting as increased cell and dry mass duplication times.[5] This is more accurately described as a cytostatic or anti-proliferative effect rather than direct cytotoxicity. However, the cellular consequences of inhibiting the HECTD2/PIAS1 axis may be cell-type dependent. PIAS1 itself is involved in the regulation of apoptosis in response to cellular stress, which could be a contributing factor to any observed changes in cell viability.[6][7][8][9]

Q3: What are the initial steps to confirm this compound-induced effects on cell viability?

The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the anti-proliferative effect in your cell line of interest. This will provide a quantitative measure of the compound's potency. It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound dilutions.

Q4: Should I expect to see apoptosis or necrosis with this compound treatment?

Given that this compound's primary effect on cancer cell lines appears to be anti-proliferative, widespread necrosis is less likely at effective concentrations.[5] However, since PIAS1 is implicated in stress-induced apoptosis, it is plausible that in certain contexts, this compound could modulate apoptotic pathways.[6][7][8][9] To distinguish between these forms of cell death, it is recommended to use an Annexin V and Propidium Iodide (PI) co-staining assay.

Troubleshooting Guides

General Troubleshooting for Cytotoxicity Assays
IssuePossible Cause(s)Recommended Solution(s)
High background signal in "media only" control - Reagent contamination.- Phenol red or serum in the media interfering with the assay.[10]- Use fresh, sterile reagents.- Run a control with serum-free and phenol red-free media to assess interference.[10]
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors.- Presence of bubbles in wells.[11][12]- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Inspect plates for bubbles before reading and puncture them with a sterile needle if necessary.[11][12]
Unexpectedly high cell viability at high this compound concentrations - Compound precipitation out of solution.- Compound instability in culture media.- Visually inspect the media for any precipitate.- Prepare fresh dilutions of this compound for each experiment.- Assess the stability of this compound in your specific cell culture media over the time course of the experiment.
Unexpectedly low cell viability in vehicle control wells - Solvent (e.g., DMSO) toxicity.- Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%).- Run a titration of the solvent to determine its toxicity threshold.
Specific Troubleshooting for MTT Assay
IssuePossible Cause(s)Recommended Solution(s)
Low absorbance readings - Insufficient number of viable cells.- Incomplete solubilization of formazan crystals.- Optimize initial cell seeding density.- Increase incubation time with the solubilization buffer and ensure thorough mixing by shaking or pipetting.[10]
Purple precipitate observed in wells before adding solubilization solution - This is the expected formazan crystal formation.- Proceed with the addition of the solubilization solution.
Specific Troubleshooting for LDH Assay
IssuePossible Cause(s)Recommended Solution(s)
High absorbance in "spontaneous release" control wells - Overly high cell density.- Vigorous pipetting during cell plating causing cell damage.[11][13]- Perform an experiment to determine the optimal cell number.[11][13]- Handle the cell suspension gently during plating.[11][13]
High absorbance in "medium control" - High inherent LDH activity in the serum used in the culture medium.[11][13]- Reduce the serum concentration in the medium to 1-5%.[11][13]

Experimental Protocols

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[15]

  • Solubilization: Carefully remove the media and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.[16]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture to each well.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add the stop solution to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm.[13] Subtract the background absorbance measured at 680 nm.[13]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Culture and Treatment: Culture and treat cells with this compound as desired.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[17]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[18]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[18] For distinguishing apoptotic from necrotic cells, also add Propidium Iodide (PI).

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[18][19]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible.[19] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[17]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Line X Proliferation (MTT Assay)

This compound Concentration (µM)% Inhibition of Proliferation (48h)
0 (Vehicle Control)0
0.18.2
125.6
1052.1
5078.9
10085.3

Table 2: Hypothetical Cytotoxicity Profile of this compound on Cell Line X (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (48h)
0 (Vehicle Control)2.1
104.5
508.3
10012.7

Visualizations

HECTD2_PIAS1_Pathway cluster_0 This compound Inhibition cluster_1 Cellular Processes BC_1382 This compound HECTD2 HECTD2 (E3 Ubiquitin Ligase) BC_1382->HECTD2 Inhibits PIAS1 PIAS1 HECTD2->PIAS1 Ubiquitinates Proliferation Cell Proliferation HECTD2->Proliferation Promotes Proteasome Proteasome PIAS1->Proteasome Targeted for Ub Ubiquitin Ub->PIAS1 Degradation PIAS1 Degradation Proteasome->Degradation Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (Dose-response) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Read_Plate Read Plate (Absorbance) Assay->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition/Cytotoxicity) Read_Plate->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Start Unexpected Cytotoxicity Results Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls High_Variability High variability between replicates? Check_Controls->High_Variability Yes Solvent_Toxicity Check solvent toxicity. Lower concentration. Check_Controls->Solvent_Toxicity No Pipetting_Error Review pipetting technique. Ensure homogenous cell suspension. High_Variability->Pipetting_Error Yes Compound_Issue Suspect compound issue (precipitation/instability). High_Variability->Compound_Issue No Contamination Check for contamination. Use fresh cells/reagents. Solvent_Toxicity->Contamination Prepare_Fresh Prepare fresh compound dilutions. Compound_Issue->Prepare_Fresh Yes Data_Ok Data likely valid. Consider biological mechanism. Compound_Issue->Data_Ok No

References

long-term storage and handling of BC-1382 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of BC-1382 powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1]

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound have different stability based on the storage temperature. For optimal stability, it is recommended to store stock solutions at -80°C, which maintains integrity for up to 6 months.[1] If stored at -20°C, the solution should be used within 1 month.[1]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2.[1] It functions by disrupting the interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), with an IC50 of approximately 5 nM.[1] This inhibition prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1.[2] Consequently, PIAS1 protein levels are stabilized and increased, leading to the suppression of pro-inflammatory signaling pathways.[1][2]

Q4: In which solvent is this compound powder soluble?

A4: this compound is highly soluble in Dimethyl Sulfoxide (DMSO). The solubility in DMSO is 125 mg/mL (272.00 mM).[1] It is important to note that this compound is hygroscopic, and using newly opened, anhydrous DMSO is recommended for optimal dissolution.[1]

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve in DMSO.

  • Potential Cause: The DMSO used may have absorbed moisture from the atmosphere, reducing its solvating power for the hygroscopic this compound powder.

  • Solution:

    • Always use fresh, anhydrous DMSO from a newly opened bottle.

    • Ensure the this compound powder vial has equilibrated to room temperature before opening to prevent condensation.

    • If dissolution is still slow, gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath can aid in dissolving the powder.

Issue 2: Precipitation is observed when preparing aqueous working solutions from a DMSO stock.

  • Potential Cause: this compound has low aqueous solubility, and direct dilution of a concentrated DMSO stock into an aqueous buffer can cause it to precipitate out of solution.

  • Solution:

    • For in vitro cellular assays, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to maintain cell health and compound solubility.

    • For in vivo studies, the use of a co-solvent system is necessary. Refer to the detailed experimental protocols below for formulations using PEG300, Tween-80, and saline. The order of addition of these reagents is critical.

Issue 3: Inconsistent results in animal studies.

  • Potential Cause: This could be due to improper formulation, leading to poor bioavailability, or degradation of the compound.

  • Solution:

    • Strictly follow the validated protocols for preparing the dosing solution. Ensure all components are fully dissolved and the solution is homogenous before administration.

    • Prepare fresh dosing solutions for each experiment and do not store them for extended periods, especially at room temperature.

    • Include a vehicle-only control group in your experiments to ensure that the observed effects are due to this compound and not the administration vehicle.

Quantitative Data Summary

ParameterValueReference
Storage (Powder) -20°C for 3 years[1]
Storage (Solution) -80°C for 6 months[1]
-20°C for 1 month[1]
Solubility in DMSO 125 mg/mL (272.00 mM)[1]
HECTD2/PIAS1 Interaction IC50 ~5 nM[1]
PIAS1 Protein Level Increase IC50 ~100 nM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[1]

Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80/Saline)

This protocol yields a clear solution for administration.

  • Initial Dilution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Formulation (for a 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until homogenous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

Visualizations

HECTD2_PIAS1_Pathway cluster_regulation HECTD2-Mediated PIAS1 Degradation cluster_inhibition Inhibition by this compound HECTD2 HECTD2 (E3 Ubiquitin Ligase) PIAS1 PIAS1 (Anti-inflammatory Protein) HECTD2->PIAS1 Binds PIAS1_stabilized Stabilized PIAS1 Proteasome Proteasome PIAS1->Proteasome Degradation Ub Ubiquitin Ub->PIAS1 Ubiquitination BC1382 This compound BC1382->HECTD2 Inhibits Inflammation Inflammation PIAS1_stabilized->Inflammation Suppresses

Caption: Mechanism of action of this compound.

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_application Application Powder This compound Powder (-20°C) DMSO_Stock DMSO Stock Solution (10 mM) Powder->DMSO_Stock Dissolve in anhydrous DMSO Vivo_Formulation In Vivo Formulation (PEG300/Tween-80/Saline) DMSO_Stock->Vivo_Formulation Formulate In_Vitro In Vitro Assays DMSO_Stock->In_Vitro Dilute in media In_Vivo In Vivo Studies Vivo_Formulation->In_Vivo

Caption: Experimental workflow for this compound.

References

identifying potential artifacts in BC-1382 treated samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BC-1382. The information is designed to help identify and address potential artifacts in experimental samples treated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2.[1][2] It functions by disrupting the interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), with an IC50 of approximately 5 nM.[1] By inhibiting HECTD2-mediated ubiquitination and subsequent degradation of PIAS1, this compound leads to an increase in PIAS1 protein levels.[1][2] PIAS1 is a negative regulator of inflammatory pathways, such as NF-κB signaling.[3] Therefore, this compound exhibits anti-inflammatory activity by stabilizing PIAS1 and suppressing the production of pro-inflammatory cytokines.[1][2]

Q2: What are some common sources of artifacts in cell-based assays involving drug treatments?

A2: Artifacts in cell-based assays can arise from various sources, leading to misinterpretation of results. Common issues include:

  • Uneven cell plating: Inconsistent cell numbers across wells can introduce significant errors in drug response experiments.[4]

  • Assay calibration: It is crucial to ensure that assays are operating within their linear range and are properly calibrated with samples containing a known number of cells.[4]

  • Edge effects: Wells on the periphery of microplates are prone to evaporation and temperature fluctuations, which can affect cell growth and drug response.

  • Compound precipitation: The solubility of a compound in culture media can be a limiting factor. Precipitated compound can lead to inconsistent cellular exposure and may be misinterpreted as toxicity.

  • Interference with assay reagents: The chemical properties of the drug may interfere with the detection method of the assay (e.g., fluorescence, luminescence).

  • Contamination: Microbial contamination can significantly impact cellular health and metabolism, confounding the effects of the drug treatment.

Q3: Are there any known off-target effects of this compound that could lead to experimental artifacts?

A3: The available literature describes this compound as a specific inhibitor of the HECTD2/PIAS1 interaction.[1] While extensive off-target profiling is often proprietary, researchers should always consider the possibility of off-target effects with any small molecule inhibitor. Potential off-target effects could manifest as unexpected cellular phenotypes or alterations in signaling pathways unrelated to HECTD2/PIAS1. It is advisable to include appropriate controls, such as a structurally related inactive compound if available, to help distinguish on-target from off-target effects.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity or Reduced Cell Viability

Problem: Observation of significant cell death or reduced viability at expected therapeutic concentrations of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the culture media for any signs of precipitation after adding this compound. Perform a solubility test of this compound in the specific culture medium used.The compound should be fully dissolved at the working concentration.
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.The vehicle control should not show significant cytotoxicity.
Off-Target Cytotoxicity If possible, test a structurally similar but inactive analog of this compound. Perform a dose-response curve to determine if the cytotoxicity is dose-dependent.An inactive analog should not induce cytotoxicity. A clear dose-response relationship suggests a compound-related effect.
Assay Interference Use an alternative method to assess cell viability (e.g., trypan blue exclusion if using a metabolic assay like MTT).Concordant results from different viability assays increase confidence in the observed cytotoxicity.
Guide 2: Inconsistent or Non-reproducible Anti-inflammatory Effects

Problem: Variable or no suppression of pro-inflammatory markers (e.g., cytokines) in this compound treated samples.

Potential Cause Troubleshooting Step Expected Outcome
Cell Plating Variability Implement a standardized cell plating protocol and test for plating uniformity before initiating drug treatment experiments.[4]Consistent cell numbers across all wells of the microplate.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for the specific cell type and inflammatory stimulus used.A clear dose-dependent inhibition of inflammatory markers.
Timing of Treatment and Stimulation Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., LPS).A time-course experiment should reveal the optimal pre-treatment duration for maximal anti-inflammatory effect.
PIAS1 Expression Levels Verify the baseline expression level of PIAS1 in the cell model being used.The anti-inflammatory effect of this compound is dependent on the presence of its target, PIAS1.

Experimental Protocols

Protocol 1: Western Blot for PIAS1 Stabilization

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against PIAS1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

BC1382_Mechanism_of_Action cluster_0 Normal Inflammatory Response cluster_1 With this compound Treatment HECTD2 HECTD2 PIAS1 PIAS1 HECTD2->PIAS1 Binds Proteasome Proteasome PIAS1->Proteasome Degradation NFkB NF-κB PIAS1->NFkB Inhibits Ub Ubiquitin Ub->PIAS1 Ubiquitination Inflammation Inflammation NFkB->Inflammation Promotes BC1382 This compound HECTD2_2 HECTD2 BC1382->HECTD2_2 Inhibits PIAS1_2 PIAS1 (Stabilized) HECTD2_2->PIAS1_2 Interaction Blocked NFkB_2 NF-κB PIAS1_2->NFkB_2 Inhibition Enhanced Inflammation_2 Inflammation (Reduced) NFkB_2->Inflammation_2 Promotion Reduced

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., high cytotoxicity, no effect) check_compound Verify Compound Integrity (solubility, storage) start->check_compound decision_compound Compound OK? check_compound->decision_compound check_controls Examine Controls (vehicle, positive/negative) decision_controls Controls Valid? check_controls->decision_controls check_assay Assess Assay Performance (linearity, reagent stability) decision_assay Assay Valid? check_assay->decision_assay check_cells Evaluate Cell Health (morphology, contamination) decision_cells Cells Healthy? check_cells->decision_cells decision_compound->check_controls Yes troubleshoot_compound Troubleshoot Compound (new stock, different solvent) decision_compound->troubleshoot_compound No decision_controls->check_assay Yes troubleshoot_controls Re-run with Validated Controls decision_controls->troubleshoot_controls No decision_assay->check_cells Yes troubleshoot_assay Optimize or Change Assay decision_assay->troubleshoot_assay No troubleshoot_cells Culture New Cells decision_cells->troubleshoot_cells No end Re-run Experiment decision_cells->end Yes troubleshoot_compound->end troubleshoot_controls->end troubleshoot_assay->end troubleshoot_cells->end

Caption: Troubleshooting workflow for unexpected results.

References

adjusting BC-1382 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of BC-1382 for maximal therapeutic effect.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the optimization of this compound treatment duration.

Q1: We are not observing the expected increase in PIAS1 protein levels after this compound treatment. What are the possible causes and solutions?

A1: Several factors can contribute to a lack of response. Consider the following troubleshooting steps:

  • Inadequate Treatment Duration: The optimal time for observing a significant increase in PIAS1 levels may not have been reached. We recommend performing a time-course experiment.

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit HECTD2. A dose-response experiment is advised.

  • Cellular Context: The expression levels of HECTD2 and PIAS1 can vary between cell types, influencing the response to this compound.

  • Reagent Quality: Ensure the this compound compound is of high purity and has been stored correctly to maintain its activity.

Troubleshooting Workflow: No Change in PIAS1 Levels

start No observed increase in PIAS1 check_duration Perform Time-Course (e.g., 0, 6, 12, 24, 48h) start->check_duration check_concentration Perform Dose-Response (e.g., 10, 50, 100, 500 nM) check_duration->check_concentration No change solution_time Adjust Treatment Duration check_duration->solution_time Time-dependent increase observed check_cell_line Verify HECTD2/PIAS1 Expression in Cell Line check_concentration->check_cell_line No change solution_conc Optimize this compound Concentration check_concentration->solution_conc Dose-dependent increase observed check_reagent Confirm this compound Activity and Purity check_cell_line->check_reagent Expression Confirmed solution_cell Select Appropriate Cell Model check_cell_line->solution_cell Low/No Expression solution_reagent Source Fresh/ Validated this compound check_reagent->solution_reagent

Caption: Troubleshooting workflow for addressing a lack of PIAS1 stabilization.

Q2: How do we determine the optimal treatment duration for this compound to achieve a functional anti-inflammatory effect?

A2: The optimal duration will depend on the specific inflammatory stimulus and the downstream signaling pathways of interest. We recommend a multi-pronged approach:

  • PIAS1 Stability Time-Course: Determine the time point at which maximum PIAS1 accumulation occurs.

  • NF-κB Activity Assay: Measure the inhibition of NF-κB activity at various time points after this compound treatment and subsequent inflammatory challenge.

  • Cytokine Profiling: Analyze the secretion of key pro-inflammatory cytokines at different treatment durations.

The optimal duration is typically the shortest time required to achieve a significant and sustained functional effect (e.g., >50% inhibition of NF-κB activity or cytokine secretion).

Data Presentation

The following tables provide representative data from time-course and dose-response experiments to guide your experimental design.

Table 1: Time-Course of this compound (100 nM) on PIAS1 Stability and NF-κB Activity

Treatment Duration (hours)Relative PIAS1 Protein Level (Fold Change)NF-κB Activity (% Inhibition)
01.00
61.825
123.560
244.285
483.982

Table 2: Dose-Response of this compound (24-hour treatment) on Pro-inflammatory Cytokine Secretion

This compound Concentration (nM)TNF-α Secretion (% Inhibition)IL-6 Secretion (% Inhibition)
000
101520
504555
1008892
5009094

Experimental Protocols

Protocol 1: PIAS1 Protein Stability Assay

This protocol is designed to assess the effect of this compound on the stability of the PIAS1 protein.

  • Cell Culture: Plate cells at a density that will not exceed 80% confluency by the end of the experiment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for various durations (e.g., 0, 6, 12, 24, 48 hours).

  • Protein Synthesis Inhibition (Optional): For half-life studies, add cycloheximide (a protein synthesis inhibitor) to the media for the last 4-8 hours of the this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against PIAS1 overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize PIAS1 band intensity to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow: PIAS1 Stability Assay

cluster_0 Cell Preparation cluster_1 Protein Analysis cluster_2 Data Analysis cell_culture Seed Cells in Multi-well Plates treatment Treat with this compound/ Vehicle for Time-Course cell_culture->treatment lysis Lyse Cells and Quantify Protein treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe for PIAS1 and Loading Control sds_page->probing quantification Densitometry Analysis probing->quantification normalization Normalize PIAS1 to Loading Control quantification->normalization result Determine Fold Change in PIAS1 Levels normalization->result

Caption: Workflow for assessing PIAS1 protein stability after this compound treatment.

Protocol 2: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • This compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for the desired durations.

  • Inflammatory Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition relative to the stimulated vehicle control.

Signaling Pathway

This compound Mechanism of Action

This compound is a potent and specific inhibitor of the HECTD2 E3 ubiquitin ligase.[1] In inflammatory conditions, HECTD2 targets the Protein Inhibitor of Activated STAT 1 (PIAS1) for ubiquitination and subsequent proteasomal degradation.[2][3] PIAS1 is a negative regulator of pro-inflammatory signaling pathways, including the NF-κB pathway.[2] By inhibiting HECTD2, this compound prevents the degradation of PIAS1, leading to its accumulation.[1] Elevated PIAS1 levels, in turn, suppress the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokine genes.

cluster_0 cluster_1 HECTD2-mediated PIAS1 Degradation cluster_2 NF-κB Signaling and Pro-inflammatory Response stimulus Inflammatory Stimulus HECTD2 HECTD2 (E3 Ligase) stimulus->HECTD2 Activates ubiquitin Ubiquitination HECTD2->ubiquitin Mediates PIAS1 PIAS1 proteasome Proteasomal Degradation PIAS1->proteasome Targeted for NFkB NF-κB Activation PIAS1->NFkB Inhibits ubiquitin->PIAS1 cytokines Pro-inflammatory Cytokine Gene Transcription NFkB->cytokines Promotes BC1382 This compound BC1382->HECTD2 Inhibits

Caption: The signaling pathway illustrating the mechanism of action of this compound.

References

Validation & Comparative

Validating HECTD2 Inhibition: A Comparative Guide to BC-1382 and its Alternatives in a New Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the inhibition of HECTD2, an E3 ubiquitin ligase, with a focus on the small molecule inhibitor BC-1382. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and implementing validation studies in novel models.

Introduction to HECTD2 and its Inhibition

HECTD2 is an E3 ubiquitin ligase that plays a critical role in the inflammatory response. It targets the Protein Inhibitor of Activated STAT1 (PIAS1) for ubiquitination and subsequent proteasomal degradation.[1][2][3] PIAS1 is a key negative regulator of inflammatory signaling pathways, including the NF-κB pathway.[1][3] By promoting the degradation of PIAS1, HECTD2 enhances pro-inflammatory cytokine secretion.[1]

This compound is a potent and specific small molecule inhibitor of HECTD2.[4] It acts by disrupting the interaction between HECTD2 and its substrate, PIAS1, thereby preventing PIAS1 ubiquitination and degradation.[4] This leads to the stabilization of PIAS1 levels and a subsequent reduction in the inflammatory response.[1][4]

Performance Comparison: this compound vs. Alternative Approaches

FeatureThis compoundHECTD2 A19P (Genetic Knock-in/Overexpression)Indirect Inhibitors (e.g., MG-132, PYR-41)
Mechanism of Action Disrupts HECTD2-PIAS1 interaction[4]Loss-of-function due to mislocalization, preventing nuclear interaction with PIAS1[1]Inhibit proteasome or ubiquitin-activating enzyme E1, respectively[5]
Specificity High for HECTD2[4]Specific to HECTD2Non-specific, affect global protein degradation
IC50 (in vitro) ~5 nM (HECTD2/PIAS1 interaction)[4]N/AVaries depending on the compound and assay
Effective Concentration (in cells) ~100 nM (PIAS1 protein stabilization)[4]N/AVaries
In Vivo Efficacy 10 mg/kg (i.p.) in mouse models of lung inflammation[4]Protective against acute respiratory distress syndrome[1]Limited in vivo use due to toxicity
Advantages Temporal control of inhibition, dose-dependent effects, potential therapeuticConstitutive inhibition, useful for studying long-term effectsUseful for mechanistic studies of the ubiquitin-proteasome system
Disadvantages Potential off-target effects (though shown to be specific)Lacks temporal control, potential developmental effectsLack of specificity, high cellular toxicity

HECTD2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling pathway involving HECTD2 and the mechanism of action for this compound. Under inflammatory conditions, GSK3β phosphorylates PIAS1, creating a recognition site for HECTD2. HECTD2 then ubiquitinates PIAS1, targeting it for degradation by the proteasome. This relieves the inhibition of pro-inflammatory transcription factors like NF-κB, leading to increased expression of inflammatory cytokines. This compound blocks the interaction between HECTD2 and PIAS1, preventing this cascade.

HECTD2_Pathway HECTD2 Signaling Pathway and this compound Inhibition cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Inflammatory_Stimulus LPS GSK3b GSK3β Inflammatory_Stimulus->GSK3b activates PIAS1 PIAS1 GSK3b->PIAS1 phosphorylates pPIAS1 p-PIAS1 PIAS1->pPIAS1 NFkB NF-κB PIAS1->NFkB inhibits Ub_PIAS1 Ub-p-PIAS1 pPIAS1->Ub_PIAS1 HECTD2 HECTD2 HECTD2->Ub_PIAS1 ubiquitinates Ub Ubiquitin Ub->Ub_PIAS1 Proteasome Proteasome Ub_PIAS1->Proteasome Degradation Degradation Proteasome->Degradation Cytokines Inflammatory Cytokines NFkB->Cytokines promotes transcription BC1382 This compound BC1382->HECTD2 inhibits interaction with p-PIAS1

Caption: HECTD2-mediated degradation of PIAS1 and its inhibition by this compound.

Experimental Workflow for Validating HECTD2 Inhibition in a New Model

This workflow outlines the key experiments to validate the efficacy of this compound in a new cellular or in vivo model.

Experimental_Workflow Workflow for Validating HECTD2 Inhibition cluster_setup Model Setup cluster_validation Validation of HECTD2 Inhibition cluster_functional Functional Readouts Model Select New Model (Cell line or Animal) Treatment Treat with this compound (Dose-response and Time-course) Model->Treatment CoIP Co-Immunoprecipitation (HECTD2-PIAS1 interaction) Treatment->CoIP UbiAssay In Vitro/In Vivo Ubiquitination Assay Treatment->UbiAssay WB_PIAS1 Western Blot (PIAS1 protein levels) Treatment->WB_PIAS1 qPCR RT-qPCR (Inflammatory gene expression) WB_PIAS1->qPCR ELISA ELISA/Multiplex (Cytokine secretion) qPCR->ELISA Phenotype Phenotypic Assays (e.g., cell viability, inflammation score) ELISA->Phenotype

Caption: A stepwise experimental workflow for validating this compound efficacy.

Detailed Experimental Protocols

Co-Immunoprecipitation to Assess HECTD2-PIAS1 Interaction

Objective: To determine if this compound disrupts the interaction between HECTD2 and PIAS1 in the new model.

Protocol:

  • Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.

  • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear lysates with Protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an antibody against HECTD2 or PIAS1 overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against HECTD2 and PIAS1. A decrease in the co-immunoprecipitated protein in the this compound treated sample indicates disruption of the interaction.

In Vivo Ubiquitination Assay

Objective: To assess the effect of this compound on HECTD2-mediated ubiquitination of PIAS1.

Protocol:

  • Transfect cells with plasmids encoding His-tagged ubiquitin and HA-tagged PIAS1.

  • Treat the cells with this compound or vehicle control, and the proteasome inhibitor MG-132 (to allow accumulation of ubiquitinated proteins).

  • Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

  • Dilute the lysates and perform immunoprecipitation for HA-PIAS1.

  • Wash the immunoprecipitates extensively.

  • Elute the proteins and analyze by Western blotting using an anti-His antibody to detect ubiquitinated PIAS1. A decrease in the ubiquitin signal in the this compound treated sample indicates reduced ubiquitination.

Western Blot for PIAS1 Protein Levels

Objective: To quantify the effect of this compound on PIAS1 protein stability.

Protocol:

  • Treat cells or tissues from the in vivo model with this compound or vehicle control for various time points.

  • Prepare total protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against PIAS1.

  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the relative PIAS1 protein levels. An increase in PIAS1 levels upon this compound treatment indicates successful inhibition of HECTD2-mediated degradation.

By following this guide, researchers can effectively design and execute experiments to validate the inhibition of HECTD2 by this compound in their specific models of interest, contributing to a deeper understanding of HECTD2's role in health and disease.

References

BC-1382: A Potent and Specific Inhibitor of the HECTD2 E3 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development, the targeted inhibition of E3 ubiquitin ligases presents a promising frontier for addressing a spectrum of diseases, including inflammatory disorders and cancer. Within this class of enzymes, HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) has emerged as a critical regulator of inflammatory signaling pathways. This guide provides a comprehensive comparison of the efficacy of BC-1382, a novel small-molecule inhibitor of HECTD2, against the currently limited field of publicly disclosed inhibitors for this specific target.

Unveiling this compound: A Frontrunner in HECTD2 Inhibition

This compound has been identified as a highly potent and specific inhibitor of HECTD2.[1][2] It functions by disrupting the protein-protein interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT 1 (PIAS1).[1][2] This disruption prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1, a key negative regulator of inflammatory responses.

Efficacy and Potency of this compound

Experimental data has demonstrated the significant potency of this compound in both biochemical and cellular assays. The inhibitor has been shown to disrupt the HECTD2/PIAS1 interaction with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, underscoring its high affinity and specificity.

InhibitorTargetMechanism of ActionIC50 (HECTD2/PIAS1 Interaction)Cellular Efficacy
This compound HECTD2Disrupts HECTD2/PIAS1 interaction≈ 5 nM[1][2]Increases PIAS1 protein stability; Suppresses pro-inflammatory cytokine release.[2]
Other Specific HECTD2 InhibitorsHECTD2Data not publicly availableData not publicly availableData not publicly available

Note: Extensive searches for other specific small-molecule inhibitors of HECTD2 with publicly available efficacy data (such as IC50 values) did not yield specific compounds for a direct quantitative comparison. The landscape of HECTD2 inhibitor discovery is still emerging. "Heclin" has been identified as a broad-spectrum inhibitor of HECT-type E3 ligases, but its specific efficacy against HECTD2 has not been quantified in the available literature.[3][4][5]

The HECTD2-PIAS1 Signaling Axis: A Key Inflammatory Pathway

HECTD2 plays a pivotal role in the innate immune response by controlling the levels of PIAS1. Under inflammatory conditions, HECTD2 targets PIAS1 for ubiquitination and degradation. This releases the inhibitory constraints on pro-inflammatory signaling pathways, such as NF-κB, leading to an amplified inflammatory response. By inhibiting HECTD2, this compound effectively stabilizes PIAS1 levels, thereby dampening excessive inflammation.

HECTD2_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway HECTD2-PIAS1 Axis cluster_inhibitor Inhibitor Action Inflammatory_Stimulus Inflammatory Stimulus HECTD2 HECTD2 Inflammatory_Stimulus->HECTD2 activates PIAS1 PIAS1 HECTD2->PIAS1 ubiquitinates Proteasome Proteasome PIAS1->Proteasome targeted for degradation NFkB NF-κB PIAS1->NFkB inhibits Ub Ubiquitin Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription BC1382 This compound BC1382->HECTD2 inhibits

Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate reproducibility and further investigation, detailed methodologies for key experiments are outlined below.

In Vitro HECTD2/PIAS1 Interaction Assay

This assay is designed to quantify the ability of a compound to disrupt the interaction between HECTD2 and PIAS1.

  • Protein Purification: Recombinant human HECTD2 and PIAS1 proteins are expressed and purified.

  • Assay Setup: Purified HECTD2 is immobilized on a microplate.

  • Inhibitor Incubation: Serial dilutions of the test compound (e.g., this compound) are added to the wells and incubated.

  • PIAS1 Addition: Purified, tagged PIAS1 is added to the wells and incubated to allow for binding to HECTD2.

  • Detection: The amount of bound PIAS1 is quantified using a tag-specific antibody conjugated to a detection enzyme (e.g., HRP).

  • Data Analysis: The signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

Experimental_Workflow cluster_0 cluster_1 cluster_2 A Express & Purify HECTD2 and PIAS1 B Immobilize HECTD2 on Microplate A->B C Add Test Compound (e.g., this compound) B->C D Add Tagged PIAS1 C->D E Wash to Remove Unbound PIAS1 D->E F Add Detection Antibody E->F G Measure Signal F->G H Calculate IC50 G->H

Caption: General workflow for an in vitro HECTD2/PIAS1 interaction assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

  • Cell Culture: Grow cells of interest (e.g., human peripheral blood mononuclear cells) to confluence.

  • Compound Treatment: Treat cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble HECTD2 at each temperature by Western blotting.

  • Analysis: A shift in the melting temperature of HECTD2 in the presence of the compound indicates direct binding.

Conclusion and Future Directions

This compound stands out as a potent and specific inhibitor of HECTD2, offering a valuable tool for dissecting the role of this E3 ligase in health and disease. Its ability to stabilize the anti-inflammatory protein PIAS1 highlights its therapeutic potential for treating inflammatory conditions. While the current landscape of HECTD2 inhibitors is not densely populated, the development of high-throughput screening assays and growing interest in targeting E3 ligases are expected to fuel the discovery of new chemical entities. Future comparative studies will be crucial to fully elucidate the therapeutic window and potential off-target effects of this compound relative to next-generation HECTD2 inhibitors. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

A Comparative Analysis of BC-1382 and Dexamethasone in the Management of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge characterized by widespread inflammation, damage to the lung parenchyma, and respiratory failure. The current therapeutic landscape is dominated by supportive care and the use of corticosteroids like dexamethasone to quell the inflammatory storm. However, the emergence of novel targeted therapies, such as the HECTD2 inhibitor BC-1382, presents a promising new avenue for intervention. This guide provides an objective comparison of this compound and dexamethasone, supported by preclinical experimental data, to aid researchers and drug development professionals in evaluating their potential roles in treating ALI.

Mechanism of Action: A Tale of Two Pathways

Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through a broad, non-specific mechanism. It binds to the glucocorticoid receptor, which then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory mediators such as cytokines and chemokines.[1][2] This broad-spectrum activity has made it a cornerstone of anti-inflammatory therapy for decades.

In contrast, this compound offers a more targeted approach. It is a small-molecule inhibitor of the E3 ubiquitin ligase HECTD2.[3] HECTD2 is responsible for the ubiquitination and subsequent degradation of the Protein Inhibitor of Activated STAT 1 (PIAS1). PIAS1 is a critical negative regulator of inflammatory signaling pathways, including the NF-κB and JAK-STAT pathways. By inhibiting HECTD2, this compound stabilizes PIAS1 levels, leading to a more targeted suppression of pro-inflammatory gene expression.[3]

cluster_0 This compound Pathway cluster_1 Dexamethasone Pathway BC1382 This compound HECTD2 HECTD2 BC1382->HECTD2 inhibits PIAS1 PIAS1 HECTD2->PIAS1 degrades NFkB_STAT NF-κB / STAT Signaling PIAS1->NFkB_STAT inhibits Inflammation Inflammation NFkB_STAT->Inflammation promotes DEX Dexamethasone GR Glucocorticoid Receptor DEX->GR activates GRE Glucocorticoid Response Elements GR->GRE binds to AntiInflammatory Anti-inflammatory Proteins GRE->AntiInflammatory upregulates ProInflammatory Pro-inflammatory Proteins GRE->ProInflammatory downregulates Inflammation2 Inflammation AntiInflammatory->Inflammation2 reduces ProInflammatory->Inflammation2 promotes cluster_workflow LPS-Induced ALI Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 6-8 weeks old) Grouping Random Group Assignment (Control, LPS, LPS + Treatment) Animal_Acclimation->Grouping Treatment_Admin Treatment Administration (e.g., this compound or Dexamethasone, i.p.) Grouping->Treatment_Admin LPS_Challenge LPS Challenge (Intratracheal or Intranasal) Treatment_Admin->LPS_Challenge Monitoring Monitoring (Clinical signs, weight loss) LPS_Challenge->Monitoring Euthanasia Euthanasia (e.g., 18-24 hours post-LPS) Monitoring->Euthanasia Sample_Collection Sample Collection (BALF, Lung Tissue, Blood) Euthanasia->Sample_Collection Analysis Analysis (Cell counts, Protein, Cytokines, Histology) Sample_Collection->Analysis

References

A Comparative Analysis of BC-1382 and Other Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-inflammatory agent BC-1382 with other established and emerging anti-inflammatory drugs. The analysis is supported by experimental data to evaluate the performance and mechanisms of action of these compounds.

Introduction to this compound

This compound is a potent and specific small-molecule inhibitor of the ubiquitin E3 ligase HECTD2.[1] Its anti-inflammatory activity stems from its ability to disrupt the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1).[1] By inhibiting HECTD2, this compound prevents the ubiquitination and subsequent degradation of PIAS1, leading to an increase in intracellular PIAS1 levels.[1] PIAS1 is a critical negative regulator of key inflammatory pathways, including the NF-κB and JAK-STAT signaling cascades.[2] The stabilization of PIAS1 by this compound, therefore, results in a broad suppression of pro-inflammatory cytokine production.

Comparative Anti-Inflammatory Agents

For this analysis, this compound is compared against three other anti-inflammatory agents, each representing a different mechanism of action:

  • Upadacitinib: A selective Janus kinase (JAK) inhibitor, primarily targeting JAK1. It is an established therapeutic for several autoimmune diseases.[3][4]

  • MCC950: A potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the production of IL-1β and IL-18.[5][6]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Data Presentation

The following tables summarize the quantitative data for this compound and the selected comparator agents.

Table 1: In Vitro Potency and Selectivity
CompoundTarget(s)IC50Cell Type / Assay Conditions
This compound HECTD2/PIAS1 Interaction~5 nMIn vitro binding assay.[1]
PIAS1 Protein Stabilization~100 nMNon-stimulus condition.[1]
Upadacitinib JAK143 nMCell-free enzymatic assay.[3][4]
JAK2120 nMCell-free enzymatic assay.[3][4]
JAK32300 nMCell-free enzymatic assay.[4]
TYK24700 nMCell-free enzymatic assay.[4]
MCC950 NLRP3 Inflammasome (IL-1β release)~7.5 nMLPS-primed mouse bone marrow-derived macrophages (BMDMs) stimulated with ATP.[5]
NLRP3 Inflammasome (IL-1β release)~8.1 nMLPS-primed human monocyte-derived macrophages (HMDMs) stimulated with ATP.[5]
Celecoxib COX-20.08 µMIn vitro enzyme inhibition assay.[8]
COX-19.4 µMIn vitro enzyme inhibition assay.[8]
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines
CompoundCytokine(s) InhibitedIC50 / Effective ConcentrationCell Type / Assay Conditions
This compound Pro-inflammatory cytokinesSuppressed at 800 nMLPS-stimulated human peripheral blood mononuclear cells (PBMCs).[1]
Upadacitinib TNF-α, IL-6Significant reduction at 6 and 9 µg/mLLPS-treated RAW264.7 cells.[9][10]
MCC950 IL-1β~7.5 nMLPS-primed mouse BMDMs stimulated with ATP.[5]
Celecoxib TNF-α induced CXCL1/KC and CCL2/MCP-1Clearly inhibitedTNF-α stimulated NIH 3T3 cells.[11]
Table 3: In Vivo Efficacy in Animal Models
CompoundAnimal ModelDoseKey Findings
This compound LPS- or P. aeruginosa-induced lung inflammation in mice10 mg/kg (i.p.)Significantly decreased lavage protein, cell counts, and cytokine levels.[1]
Upadacitinib Cecal ligation and puncture (CLP)-induced sepsis in mice-Protective effect observed.[9]
MCC950 LPS-induced acute lung injury in mice10 mg/kgReduced immune cell infiltration and pro-inflammatory cytokine release in BALF.[12]
Celecoxib Inflammatory arthritis in patients-Decreased synovial fluid and serum levels of IL-6.[13]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by each agent.

HECTD2_PIAS1_Pathway cluster_inflammation Inflammatory Response cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB NF-κB NFkB->Pro_inflammatory_Genes Activates STAT STAT STAT->Pro_inflammatory_Genes Activates PIAS1 PIAS1 PIAS1->NFkB Inhibits PIAS1->STAT Inhibits Proteasome Proteasome PIAS1->Proteasome Degradation HECTD2 HECTD2 HECTD2->PIAS1 Ubiquitinates BC1382 This compound BC1382->HECTD2 Inhibits Ub Ubiquitin Ub->HECTD2

Caption: HECTD2/PIAS1 Signaling Pathway and Inhibition by this compound.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Activates Upadacitinib Upadacitinib Upadacitinib->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Inhibition by Upadacitinib.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b MCC950 MCC950 MCC950->NLRP3 Inhibits

Caption: NLRP3 Inflammasome Pathway and Inhibition by MCC950.

Experimental Protocols

In Vitro: LPS-Induced Cytokine Release in Human PBMCs

Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. Wash the isolated cells with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][14]

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and pre-treat the cells for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL for 18-24 hours at 37°C in a 5% CO2 incubator.[14]

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

In Vivo: LPS-Induced Acute Lung Injury in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in a murine model of acute lung injury induced by lipopolysaccharide (LPS).

Methodology:

  • Animals: Use 8-10 week old C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound at 10 mg/kg) via intraperitoneal (i.p.) injection 1-2 hours prior to LPS challenge. Administer vehicle to the control group.[1]

  • LPS Instillation: Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine). Intratracheally instill a single dose of LPS (e.g., 2.5 mg/kg in 50 µL of sterile saline) to induce lung injury.[15][16]

  • Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 24 hours), euthanize the mice. Expose the trachea and cannulate it. Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).[16]

  • BAL Fluid Analysis:

    • Total and Differential Cell Counts: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages).

    • Protein Concentration: Measure the total protein concentration in the BAL fluid supernatant using a BCA protein assay as an indicator of lung permeability.

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant by ELISA.

  • Lung Histology: Perfuse the lungs with PBS and fix in 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation and injury.

  • Data Analysis: Compare the readouts (cell counts, protein concentration, cytokine levels, histological scores) between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound represents a novel approach to anti-inflammatory therapy by targeting the HECTD2/PIAS1 axis. Its mechanism of stabilizing the anti-inflammatory protein PIAS1 offers a distinct advantage over agents that target single cytokines or inflammatory enzymes. The preclinical data suggest that this compound is a potent anti-inflammatory agent with efficacy in in vitro and in vivo models of inflammation.

A direct comparison with other agents highlights the diversity of anti-inflammatory strategies. Upadacitinib offers potent and selective inhibition of JAK1-mediated signaling. MCC950 provides highly specific targeting of the NLRP3 inflammasome. Celecoxib remains a widely used option for its selective inhibition of COX-2.

The choice of an anti-inflammatory agent for a specific therapeutic application will depend on the underlying pathophysiology of the disease. The data and methodologies presented in this guide are intended to provide a framework for researchers and drug developers to objectively evaluate and compare the potential of novel anti-inflammatory compounds like this compound against existing and emerging therapies. Further head-to-head studies in relevant disease models are warranted to fully elucidate the comparative efficacy and safety of these agents.

References

Validating the Therapeutic Window of BC-1382 in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for BC-1382, a novel inhibitor of the HECTD2 ubiquitin ligase, in the context of its therapeutic window for inflammatory diseases. Due to the limited availability of public data on the toxicology of this compound, this guide will focus on its mechanism of action and established effective dose in a preclinical model of lung inflammation, alongside a comparison with the standard-of-care corticosteroid, dexamethasone.

Mechanism of Action: A Novel Approach to Inflammation Control

This compound exerts its anti-inflammatory effects through a distinct mechanism of action. It is a potent and specific inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. By inhibiting HECTD2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the Protein Inhibitor of Activated STAT1 (PIAS1).[1] PIAS1 is a crucial negative regulator of inflammatory signaling pathways. The stabilization and increased levels of PIAS1 lead to the suppression of pro-inflammatory cytokine production.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 HECTD2-mediated PIAS1 Degradation cluster_2 This compound Intervention cluster_3 Downstream Effects Inflammatory Stimulus Inflammatory Stimulus HECTD2 HECTD2 Inflammatory Stimulus->HECTD2 PIAS1 PIAS1 HECTD2->PIAS1 targets for ubiquitination PIAS1_stabilized PIAS1 (stabilized) Proteasome Proteasome PIAS1->Proteasome degradation Ub Ubiquitin Ub->PIAS1 Inflammatory_Response Inflammatory Response (Cytokine Production) BC1382 This compound BC1382->HECTD2 inhibits PIAS1_stabilized->Inflammatory_Response suppresses

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy in a Lung Inflammation Model

A key preclinical study has demonstrated the in vivo efficacy of this compound in mouse models of acute lung injury induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa.[1]

Table 1: Efficacy of this compound in a Mouse Model of Lung Inflammation

TreatmentDoseRoute of AdministrationKey Findings
This compound 10 mg/kgIntraperitoneal (i.p.)Significantly decreased lavage protein concentrations, total cell counts, and inflammatory cell infiltrates.
Significantly decreased levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.

Comparison with Dexamethasone

Dexamethasone is a potent corticosteroid widely used as a first-line treatment for various inflammatory conditions. Its mechanism of action involves the suppression of multiple inflammatory pathways. Preclinical studies in rodent models of lung inflammation provide a basis for comparison of effective doses.

Table 2: Comparison of Effective Doses in Preclinical Lung Inflammation Models

CompoundAnimal ModelEffective Dose RangeRoute of Administration
This compound Mouse10 mg/kgIntraperitoneal (i.p.)
Dexamethasone Rat0.3 mg/kgPer os (p.o.)

It is important to note that these studies were not head-to-head comparisons and were conducted in different rodent species, which may influence the effective dose.

Therapeutic Window and Toxicology: The Data Gap

A critical aspect of preclinical drug development is the establishment of a therapeutic window, which is the range of doses that produces a therapeutic effect without causing significant toxicity. At present, there is a lack of publicly available data on the toxicology and safety pharmacology of this compound. No studies detailing its maximum tolerated dose (MTD), dose-limiting toxicities, or potential adverse effects at doses higher than the effective 10 mg/kg have been identified.

This absence of toxicology data is the primary limiting factor in validating the therapeutic window of this compound and conducting a comprehensive risk-benefit analysis against established therapies like dexamethasone.

Experimental Protocols

This compound In Vivo Efficacy Study in a Mouse Model of Lung Inflammation[1]
  • Animal Model: C57BL/6J mice.

  • Inflammation Induction: Intratracheal administration of Pseudomonas aeruginosa (PA103) or lipopolysaccharide (LPS).

  • Treatment: A single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.

  • In Vivo Formulation: this compound was dissolved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration suitable for injection.

  • Endpoints:

    • Quantification of total protein concentration in bronchoalveolar lavage (BAL) fluid as a measure of lung permeability.

    • Total and differential cell counts in BAL fluid to assess inflammatory cell infiltration.

    • Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BAL fluid using ELISA or cytokine arrays.

cluster_0 Animal Model Preparation cluster_1 Inflammation Induction cluster_2 Treatment cluster_3 Endpoint Analysis C57BL6 C57BL/6J Mice Induction Intratracheal Instillation (LPS or P. aeruginosa) C57BL6->Induction Treatment Intraperitoneal Injection (this compound at 10 mg/kg) Induction->Treatment BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Analysis Analysis of BAL Fluid: - Protein Concentration - Cell Counts - Cytokine Levels BAL->Analysis

Figure 2: Experimental Workflow for this compound In Vivo Efficacy Study.

Conclusion and Future Directions

This compound presents a promising and novel mechanism for the treatment of inflammatory diseases. Preclinical data has established an effective dose of 10 mg/kg for reducing lung inflammation in mouse models. However, the critical lack of toxicology data prevents a thorough validation of its therapeutic window.

For a comprehensive evaluation of this compound's potential, future preclinical studies should focus on:

  • Dose-escalation studies to determine the maximum tolerated dose (MTD) and identify any dose-limiting toxicities.

  • Repeated-dose toxicology studies to assess the safety profile of this compound upon chronic administration.

  • Head-to-head comparative studies directly evaluating the efficacy and safety of this compound against standard-of-care agents like dexamethasone in the same preclinical model.

The generation of this crucial safety and comparative data will be essential for advancing this compound through the drug development pipeline and for accurately positioning it within the therapeutic landscape for inflammatory disorders.

References

Assessing the Reproducibility of BC-1382 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of preclinical findings is a cornerstone of translational science. This guide provides a comprehensive comparison of the HECTD2 inhibitor, BC-1382, with an alternative HECT E3 ligase inhibitor, Heclin. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the independent verification and extension of research findings related to the HECTD2-PIAS1 signaling axis in inflammatory diseases, particularly acute lung injury.

Quantitative Performance of HECTD2 Inhibitors

The following table summarizes the key in vitro and in vivo efficacy parameters for this compound and a comparable HECT E3 ligase inhibitor, Heclin. This allows for a direct comparison of their potency and therapeutic potential.

ParameterThis compoundHeclinData Source
Target HECTD2 E3 Ubiquitin LigaseHECT-type E3 Ubiquitin Ligases (e.g., Smurf2, Nedd4, WWP1)[1][2]
Mechanism of Action Disrupts HECTD2/PIAS1 protein-protein interactionInduces conformational change and oxidation of the catalytic cysteine[1][2]
IC50 (HECTD2/PIAS1 Interaction) ≈ 5 nMNot Reported[3]
IC50 (PIAS1 Protein Stabilization) ≈ 100 nMNot Reported[3]
IC50 (General HECT Ligase Inhibition) Not ReportedLow µM range (e.g., Smurf2: 6.8 µM, Nedd4: 6.3 µM, WWP1: 6.9 µM)[1]
In Vivo Efficacy (Mouse Model of Lung Injury) 10 mg/kg intraperitoneal injection significantly reduces lung inflammationNot Reported[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action cluster_0 Cellular Environment LPS LPS TLR4 TLR4 LPS->TLR4 Activates HECTD2 HECTD2 TLR4->HECTD2 Upregulates PIAS1 PIAS1 HECTD2->PIAS1 Ubiquitinates for degradation NF-kB NF-kB PIAS1->NF-kB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Promotes transcription This compound This compound This compound->HECTD2 Inhibits

Figure 1: this compound inhibits HECTD2, preventing PIAS1 degradation and suppressing NF-kB-mediated inflammation.

Experimental Workflow: In Vitro PIAS1 Stability Assay cluster_1 Procedure Cell Culture 1. Culture cells (e.g., HEK293T) Transfection 2. Transfect with PIAS1 expression vector Cell Culture->Transfection Treatment 3. Treat with this compound or Heclin Transfection->Treatment CHX Addition 4. Add Cycloheximide to block protein synthesis Treatment->CHX Addition Time Points 5. Collect cell lysates at multiple time points CHX Addition->Time Points Western Blot 6. Perform Western blot for PIAS1 and loading control Time Points->Western Blot Densitometry 7. Quantify band intensity Western Blot->Densitometry Half-life Calculation 8. Calculate PIAS1 half-life Densitometry->Half-life Calculation

Figure 2: A stepwise workflow for assessing PIAS1 protein stability using a cycloheximide chase assay.

Detailed Experimental Protocols

Reproducibility is contingent on meticulous adherence to experimental methods. The following protocols provide detailed procedures for key assays cited in this compound research.

Protocol 1: In Vitro PIAS1 Protein Stability Assay (Cycloheximide Chase)

Objective: To determine the effect of this compound or other inhibitors on the half-life of PIAS1 protein.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PIAS1 expression vector

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound, Heclin (or other test compounds)

  • Cycloheximide (CHX) stock solution (100 mg/mL in DMSO)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PIAS1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfection: Transfect cells with the PIAS1 expression vector according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound, Heclin, or vehicle control for 4-6 hours.

  • Cycloheximide Chase: Add cycloheximide to a final concentration of 100 µg/mL to all wells to inhibit new protein synthesis. This is time point 0.

  • Time Course Collection: Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition by washing with ice-cold PBS and lysing with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against PIAS1 and a loading control overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image.

  • Data Analysis:

    • Quantify the band intensities for PIAS1 and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the PIAS1 band intensity to the corresponding loading control for each time point.

    • Plot the normalized PIAS1 intensity against time and calculate the protein half-life.

Protocol 2: In Vitro LPS-Induced Cytokine Release Assay in Human PBMCs

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, Heclin (or other test compounds)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Heclin, or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for cytokine release inhibition.

Protocol 3: In Vivo Mouse Model of LPS-Induced Acute Lung Injury

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute lung injury induced by intratracheal administration of LPS.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Cell counting materials (hemocytometer or automated cell counter)

  • ELISA kits for mouse TNF-α and IL-6

  • BCA protein assay kit

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 1 hour before LPS challenge.

  • LPS Instillation: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) or saline as a control.

  • Monitoring: Monitor the mice for signs of distress.

  • Sample Collection: 24 hours after LPS instillation, euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of PBS (e.g., 3 x 0.5 mL).

  • BAL Fluid Analysis:

    • Cell Count: Centrifuge the BAL fluid, resuspend the cell pellet, and count the total number of inflammatory cells.

    • Protein Concentration: Measure the total protein concentration in the BAL fluid supernatant using a BCA assay as an indicator of lung vascular permeability.

    • Cytokine Levels: Measure the levels of TNF-α and IL-6 in the BAL fluid supernatant using specific ELISA kits.

  • Data Analysis: Compare the total cell count, protein concentration, and cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of BC-1382

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for BC-1382, a potent ubiquitin E3 ligase HECTD2 inhibitor. Adherence to these protocols is essential to ensure personnel safety and environmental compliance.

Chemical Profile and Hazards

This compound is identified as a potent anti-inflammatory compound intended for laboratory research.[1] Due to its high potency and limited toxicological data, this compound should be handled as a hazardous substance. The following table summarizes its known and assumed properties.

PropertyValueData Source
IUPAC Name Not Publicly AvailableAssumed
Molecular Formula Not Publicly AvailableAssumed
Appearance White to off-white solidSupplier Information
Solubility Soluble in DMSO[1]
Primary Hazard Potent biological activity; irritantPrecautionary
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatStandard Laboratory Practice

Pre-Disposal and Handling Procedures

Proper handling is the first step in safe disposal. All personnel must be trained on the specific hazards associated with potent compounds.

Experimental Protocol: Inactivation of this compound in Solution

For aqueous solutions containing this compound, inactivation prior to disposal is recommended.

  • Preparation: Work within a certified chemical fume hood. Prepare a 10% sodium hypochlorite (bleach) solution.

  • Inactivation: Slowly add the 10% bleach solution to the aqueous waste containing this compound at a 1:10 ratio (waste to bleach).

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete degradation of the active compound.

  • Neutralization: After inactivation, neutralize the solution by adjusting the pH to between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bisulfite).

  • Final Disposal: The neutralized solution can now be disposed of as chemical waste through the institution's hazardous waste program.

Segregation and Collection of this compound Waste

Proper segregation of waste streams is critical to prevent accidental reactions and to ensure compliant disposal.

Waste StreamDescriptionContainer TypeLabeling Requirements
Solid Waste Contaminated PPE, weigh boats, pipette tipsLined, sealed chemical waste container"Hazardous Chemical Waste," "this compound Solid Waste"
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO)Labeled, sealed solvent waste container"Hazardous Solvent Waste," "Contains this compound"
Liquid Waste (Aqueous) Inactivated and neutralized aqueous solutionsLabeled, sealed aqueous waste container"Hazardous Aqueous Waste," "Treated this compound"
Sharps Waste Contaminated needles and bladesPuncture-proof sharps container"Sharps Waste," "Biohazard" if applicable

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Liquid Waste Treatment cluster_3 Final Disposal A Generate this compound Waste B Solid Waste A->B Contaminated PPE, consumables C Liquid Waste A->C Solutions D Sharps Waste A->D Needles, blades I Package and Label B->I E Aqueous Solution C->E Water-based F Organic Solvent C->F Solvent-based D->I G Inactivate with Bleach E->G F->I H Neutralize G->H H->I J Arrange for Pickup by EHS I->J

Caption: Disposal workflow for this compound waste streams.

Signaling Pathway Overview

This compound is an inhibitor of the HECTD2 E3 ubiquitin ligase, which plays a role in inflammatory signaling.[1] The simplified pathway below illustrates its mechanism of action.

LPS LPS / P. aeruginosa HECTD2 HECTD2 LPS->HECTD2 activates PIAS1 PIAS1 HECTD2->PIAS1 degrades Inflammation Pro-inflammatory Cytokines PIAS1->Inflammation suppresses BC1382 This compound BC1382->HECTD2 inhibits

Caption: Simplified signaling pathway of this compound action.

Emergency Procedures

In case of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste.

    • Clean the spill area with a 10% bleach solution, followed by water.

  • Exposure:

    • Skin: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eyes: Flush with copious amounts of water for at least 15 minutes at an eyewash station.

    • Ingestion/Inhalation: Move to fresh air.

Seek immediate medical attention after any exposure and report the incident to your supervisor and Environmental Health and Safety (EHS) department. All incidents should be documented in accordance with institutional protocols.

References

Essential Safety and Logistics for Handling BC-1382

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of BC-1382, a potent ubiquitin E3 ligase HECTD2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Disposable GlovesNitrile or latex, to be changed immediately upon contamination.
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Body Protection Laboratory CoatWorn over personal clothing, fully buttoned.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and efficacy of this compound.

Storage:

  • Temperature: Store at -20°C for long-term stability.

  • Container: Keep in the original, tightly sealed vial.

  • Environment: Store in a dry, well-ventilated area away from direct sunlight.

Handling:

  • Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Use a calibrated analytical balance in a chemical fume hood or a designated weighing station with local exhaust ventilation.

  • Dissolving: this compound is sparingly soluble in DMSO and Ethanol (1-10 mg/ml).[1] Use appropriate solvents as dictated by the experimental protocol. Sonication may be required to aid dissolution.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Disposal Plan

Dispose of this compound and associated waste in accordance with institutional and local regulations for non-hazardous chemical waste.

Waste Streams:

  • Unused Compound: Collect in a designated, labeled waste container for chemical waste. Do not dispose of down the drain.

  • Contaminated Materials: Dispose of gloves, pipette tips, and other contaminated disposable materials in the appropriate laboratory waste stream.

  • Liquid Waste: Collect solutions containing this compound in a labeled hazardous waste container.

Experimental Protocol: In Vivo Murine Model of Acute Lung Injury

This protocol outlines the use of this compound to attenuate lipopolysaccharide (LPS)-induced lung inflammation in a murine model.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Pseudomonas aeruginosa

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for intratracheal instillation

  • Bronchoalveolar lavage (BAL) equipment

  • Centrifuge

  • ELISA kits for TNF-α and IL-6

  • Materials for histology (formalin, paraffin, etc.)

Procedure:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment with free access to food and water.

  • Preparation of Reagents:

    • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to the desired concentration (e.g., for a 10 mg/kg dose).

    • Reconstitute LPS in sterile saline.

  • Animal Grouping:

    • Vehicle control group

    • LPS + Vehicle group

    • LPS + this compound group

  • Administration of this compound: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Lung Injury: After a predetermined time (e.g., 1 hour), anesthetize the mice and intratracheally instill LPS to induce lung injury.

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a specified time point post-LPS administration (e.g., 24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL):

    • Expose the trachea and insert a cannula.

    • Instill and retrieve a known volume of sterile saline (e.g., 3 x 0.5 mL).

    • Centrifuge the BAL fluid to pellet the cells.

  • Analysis of BAL Fluid:

    • Use the supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

    • Resuspend the cell pellet and perform cell counts (e.g., total cells, neutrophils, macrophages).

  • Lung Tissue Collection:

    • Perfuse the lungs with saline.

    • Inflate the lungs with formalin and embed in paraffin for histological analysis (e.g., H&E staining to assess lung injury).

Visualizations

HECTD2-PIAS1 Signaling Pathway

HECTD2_PIAS1_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Therapeutic Intervention LPS LPS HECTD2 HECTD2 LPS->HECTD2 Activates PIAS1 PIAS1 HECTD2->PIAS1 Ubiquitination Proteasome Proteasome PIAS1->Proteasome Degradation NFkB NF-κB PIAS1->NFkB Inhibits Ub Ubiquitin Ub->HECTD2 Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Activates BC1382 This compound BC1382->HECTD2 Inhibits

Caption: HECTD2-mediated degradation of PIAS1 and its inhibition by this compound.

Experimental Workflow for In Vivo Lung Injury Model

experimental_workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_analysis Analysis Acclimatize Animal Acclimatization Prepare_Reagents Prepare this compound and LPS Acclimatize->Prepare_Reagents Group_Animals Establish Animal Groups Prepare_Reagents->Group_Animals Administer_BC1382 Administer this compound/Vehicle (i.p.) Group_Animals->Administer_BC1382 Induce_Injury Induce Lung Injury with LPS (i.t.) Administer_BC1382->Induce_Injury Euthanize Euthanize Animals Induce_Injury->Euthanize Collect_BAL Collect Bronchoalveolar Lavage (BAL) Fluid Euthanize->Collect_BAL Collect_Tissue Collect Lung Tissue Euthanize->Collect_Tissue Analyze_BAL Analyze BAL Fluid (Cytokines, Cell Counts) Collect_BAL->Analyze_BAL Analyze_Tissue Histological Analysis of Lung Tissue Collect_Tissue->Analyze_Tissue

Caption: Step-by-step workflow for the in vivo lung injury experiment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.